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Core Science & Biosynthesis

Foundational

Molecular weight of 5-Azido Oseltamivir-d3 vs unlabeled

Topic: Molecular Weight & Bioanalytical Profiling: 5-Azido Oseltamivir-d3 vs. Unlabeled Content Type: Technical Whitepaper / Method Development Guide Audience: Analytical Chemists, CMC Leads, and DMPK Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight & Bioanalytical Profiling: 5-Azido Oseltamivir-d3 vs. Unlabeled Content Type: Technical Whitepaper / Method Development Guide Audience: Analytical Chemists, CMC Leads, and DMPK Scientists

Executive Summary

In the high-stakes environment of antiviral process development, 5-Azido Oseltamivir (Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate) represents a critical quality attribute (CQA). As the immediate synthetic precursor to Oseltamivir (Tamiflu®), its complete reduction is a mandatory GMP control point. Furthermore, as an organic azide, it carries genotoxic structural alerts requiring rigorous quantification at trace levels.

This guide provides a definitive technical comparison between the unlabeled analyte and its deuterated internal standard, 5-Azido Oseltamivir-d3 . We explore the isotopic mass shifts, fragmentation mechanics, and a self-validating LC-MS/MS workflow for monitoring this intermediate during active pharmaceutical ingredient (API) synthesis.

Part 1: Structural Dynamics & Molecular Weight

The precise characterization of the "heavy" internal standard (IS) is the bedrock of quantitative accuracy. For 5-Azido Oseltamivir, the d3-label is typically incorporated into the ethyl ester moiety. This positioning is strategic: it ensures the label is retained during the specific fragmentation pathways used for Multiple Reaction Monitoring (MRM), unlike labile protons on the amide or ether side chains.

1.1 Comparative Physicochemical Data

The following table contrasts the fundamental properties of the native intermediate and its deuterated analog. Note the distinct shift in monoisotopic mass, which is the operational parameter for mass spectrometry.

Feature5-Azido Oseltamivir (Unlabeled) 5-Azido Oseltamivir-d3 (Labeled)
CAS Number 204255-06-11242184-43-5 (Generic Ref)
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Average Mol.[1][2][3] Weight 338.41 g/mol 341.43 g/mol
Monoisotopic Mass (

)
338.1954 Da 341.2142 Da
Protonated Ion (

)
339.2027 m/z 342.2215 m/z
Mass Shift (

)
+3.0188 Da
Label Position N/AEthyl ester side chain (

)
1.2 The "Deuterium Effect" in Chromatography

While the molecular weight difference is clear, researchers must account for the Isotope Effect on retention time (RT). Deuterium is slightly more hydrophilic than hydrogen. In high-resolution Reverse Phase Chromatography (RPC), the d3-analog may elute slightly earlier than the unlabeled target.

  • Operational Tip: If the RT shift exceeds 0.05 min, widen the MRM acquisition window to prevent peak clipping, but ensure the integration windows remain tightly synchronized.

Part 2: Synthesis & Criticality (The "Why")

To understand the analytical requirement, one must visualize the synthesis. 5-Azido Oseltamivir is the product of a regioselective ring-opening of an aziridine or epoxide intermediate.[4] Its presence in the final drug substance indicates incomplete reduction (Staudinger reaction or hydrogenation).

2.1 Synthetic Pathway Diagram

The following diagram illustrates the genesis of the azide intermediate and its reduction to the active API.

SynthesisPathway Shikimic (-)-Shikimic Acid (Starting Material) Epoxide Epoxide/Aziridine Intermediate Shikimic->Epoxide  Multi-step   Azide 5-AZIDO OSELTAMIVIR (The Analyte) Epoxide->Azide  NaN3 Ring Opening   Oseltamivir Oseltamivir (Final API) Azide->Oseltamivir  Reduction (PPh3 or H2)  CRITICAL CONTROL POINT  

Figure 1: The synthetic lineage of Oseltamivir.[5][] The red node highlights the Azide intermediate, which must be monitored using the d3-standard.

Part 3: Mass Spectrometry & Fragmentation Logic

Developing a robust MRM method requires understanding how the molecule breaks apart. The azide group (


) is chemically fragile and provides a unique fragmentation signature.
3.1 Fragmentation Mechanism

Upon Collisional Induced Dissociation (CID):

  • Nitrogen Loss: The most characteristic loss for an aliphatic azide is the ejection of

    
     (28 Da), leaving a nitrene radical or imine.
    
  • Side Chain Cleavage: Similar to Oseltamivir, the pentan-3-yloxy ether group is liable to cleave.

MRM Transitions (Positive Mode ESI):

  • Analyte (Unlabeled):

    • Precursor:

      
      
      
    • Quantifier:

      
       (Loss of ether side chain + Azide modification)
      
    • Qualifier:

      
       (Loss of 
      
      
      
      )
  • Internal Standard (d3-Labeled):

    • Precursor:

      
      
      
    • Quantifier:

      
       (Maintains the d3-ethyl ester; +3 shift from 225)
      
    • Qualifier:

      
       (Loss of 
      
      
      
      ; +3 shift from 311)

Critical Check: Ensure your quantifier transition (


) retains the deuterated ethyl ester. If fragmentation occurs at the ester bond, you lose the label, and the IS signal becomes indistinguishable from the background.

Part 4: Self-Validating Analytical Protocol

This protocol is designed for Trace Impurity Analysis in API batches. It utilizes the "Isotope Dilution" method for maximum precision.

4.1 Reagents & Preparation
  • Stock Solution A: 5-Azido Oseltamivir (1 mg/mL in MeOH).

  • Stock Solution B (IS): 5-Azido Oseltamivir-d3 (1 mg/mL in MeOH).

  • Working IS: Dilute Stock B to 500 ng/mL in 50:50 ACN:Water.

4.2 Sample Preparation Workflow

Workflow Sample API Sample (10 mg) Dissolve Dissolution Solvent: MeOH:H2O (1:1) Sample->Dissolve Spike SPIKE INTERNAL STANDARD Add 50 µL of d3-Azide Working Sol. Dissolve->Spike  Crucial Step   Vortex Vortex & Centrifuge 10,000 rpm @ 5 min Spike->Vortex Inject LC-MS/MS Injection (2-5 µL) Vortex->Inject

Figure 2: Sample preparation workflow ensuring the Internal Standard (IS) equilibrates with the matrix before any physical separation occurs.

4.3 LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

4.4 System Suitability (Self-Validation)

To ensure the data is trustworthy, every run must pass these criteria:

  • IS Area Stability: The d3-Azide peak area variation across the run must be

    
     RSD.
    
  • Cross-Signal Check: Inject a blank sample containing only the d3-IS. There should be no signal at the unlabeled transition (339 -> 225). If signal exists, your d3-standard contains unlabeled impurities (isotopic impurity), and the LOQ must be raised.

References

  • Karpf, M., & Trussardi, R. (2001). New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization. The Journal of Organic Chemistry.

  • Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). CHIMIA.

  • Lindegardh, N., et al. (2007). Quantification of oseltamivir and its carboxylate metabolite... using LC-MS/MS. Journal of Chromatography B.

  • FDA Center for Drug Evaluation. (1999). Tamiflu (Oseltamivir Phosphate) Capsules NDA 21-087 Approval Package - Chemistry Review.

Sources

Exploratory

Isotopic Divergence in Antiviral Analysis: Oseltamivir-d3 vs. 5-Azido Oseltamivir-d3

Executive Summary In the development of neuraminidase inhibitors like Oseltamivir (Tamiflu®), stable isotope-labeled standards are critical for two distinct but equally vital phases of the drug lifecycle: Pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuraminidase inhibitors like Oseltamivir (Tamiflu®), stable isotope-labeled standards are critical for two distinct but equally vital phases of the drug lifecycle: Pharmacokinetics (PK) and Chemistry, Manufacturing, and Controls (CMC) .

While Oseltamivir-d3 serves as the gold standard for quantifying the active drug in biological fluids, 5-Azido Oseltamivir-d3 is a specialized tool designed for the trace analysis of genotoxic impurities. This guide delineates the structural, functional, and regulatory divergences between these two isotopologs, providing researchers with the causal logic and experimental protocols required for their application.

Structural & Chemical Divergence

The fundamental difference between these two molecules lies in the substituent at the C5 position of the cyclohexene ring. This structural variation dictates their chemical reactivity and their analytical purpose.

Comparative Physicochemical Profile[1]
FeatureOseltamivir-d3 (The Target)5-Azido Oseltamivir-d3 (The Sentinel)
Primary Application Bioanalysis (DMPK): Quantification of drug in plasma/urine.Impurity Profiling (CMC): Quantification of mutagenic precursors in API.
Key Functional Group Amino group (-NH₂) at C5 (or Acetamido at C4).Azide group (-N₃) at C5.
Chemical Nature Basic amine (forms phosphate salt).Neutral/Weakly basic (Azides are potentially explosive/reactive).
Molecular Weight ~315.4 g/mol (Free Base + 3 Da)~341.4 g/mol (Free Base + 3 Da)
ICH Classification Active Pharmaceutical Ingredient (API).Class 2/3 Mutagenic Impurity (ICH M7).
Isotopic Labeling Typically Ethyl-d3 or Acetyl-d3.Typically Ethyl-d3 (to match the impurity skeleton).
Structural Visualization
  • Oseltamivir-d3: The deuterated analog of the final drug. The C5 position holds a primary amine, essential for binding to the viral neuraminidase active site.

  • 5-Azido Oseltamivir-d3: The deuterated analog of the synthetic intermediate. The C5 position holds an azide moiety, which is the precursor to the amine.

Synthetic Context: The Azide Connection

To understand the necessity of 5-Azido Oseltamivir-d3 , one must analyze the industrial synthesis of Oseltamivir. The "Roche Route" (and Gilead sciences origin) utilizes an azide intermediate to introduce the nitrogen at C5 with the correct stereochemistry.

The Causality of Impurity Formation

During synthesis, a regioselective ring-opening of an aziridine or epoxide intermediate is performed using sodium azide (


). This yields 5-Azido Oseltamivir .[1][2][3][4] This intermediate must be reduced (via hydrogenation or phosphine reduction) to form the final amine (Oseltamivir).
  • Process Risk: If the reduction is incomplete, residual 5-Azido Oseltamivir remains in the final Drug Substance.

  • Safety Risk: Organic azides are known mutagens.[5] Regulatory bodies (FDA, EMA) require their control to parts-per-million (ppm) levels.

Diagram: The Synthetic Origin of the Azide Impurity

OseltamivirSynthesis Shikimic (-)-Shikimic Acid (Starting Material) Epoxide Epoxide Intermediate Shikimic->Epoxide Mesylation & Protection AzideStep Azide Ring Opening (Reaction with NaN3) Epoxide->AzideStep AzidoInt 5-Azido Oseltamivir (The Impurity) AzideStep->AzidoInt Formation of C5-Azide Reduction Staudinger/Hydrogenation Reduction Step AzidoInt->Reduction Intended Pathway Oseltamivir Oseltamivir (API) (The Drug) AzidoInt->Oseltamivir Trace Carryover (Impurity) Reduction->Oseltamivir Reduction of -N3 to -NH2

Caption: The Roche synthesis route showing the critical reduction step. Incomplete reduction leads to 5-Azido Oseltamivir contamination in the final API.

Applications in Bioanalysis & Quality Control

Application A: Oseltamivir-d3 in DMPK (Bioanalysis)

Objective: Quantify Oseltamivir and its carboxylate metabolite in human plasma to determine pharmacokinetics.

  • Why Deuterium? LC-MS/MS analysis of plasma is plagued by "matrix effects"—unseen components (phospholipids, salts) that suppress ionization.

  • Mechanism: Oseltamivir-d3 co-elutes exactly with Oseltamivir. Any suppression affecting the drug affects the internal standard (IS) equally. The ratio of Drug/IS remains constant, ensuring accuracy.

  • Protocol Standard: High-throughput Protein Precipitation (PPT) followed by C18 chromatography.

Application B: 5-Azido Oseltamivir-d3 in CMC (Impurity Profiling)

Objective: Quantify the 5-Azido impurity at trace levels (e.g., <10 ppm) within a concentrated sample of Oseltamivir API.

  • The Challenge: You are trying to find a "needle" (impurity) in a "haystack" (API). The massive signal from the API can suppress the signal of the impurity.

  • Why 5-Azido-d3? You cannot use Oseltamivir-d3 here because it behaves like the API, not the impurity. You need 5-Azido Oseltamivir-d3 because it matches the impurity's retention time and ionization efficiency perfectly. This allows for "Isotopic Dilution" quantification of the mutagenic hazard.

Experimental Protocols

Protocol A: PK Analysis (Using Oseltamivir-d3)[3]
  • Matrix: Human Plasma (K2EDTA).

  • Sample Prep:

    • Aliquot 50 µL plasma.[6]

    • Add 200 µL Internal Standard Solution (Oseltamivir-d3 , 500 ng/mL in Acetonitrile).

    • Vortex (1 min) and Centrifuge (10 min @ 4000 rpm).

    • Inject supernatant.

  • LC Conditions:

    • Column: Waters XBridge C18 (50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: 5% B to 95% B over 3 minutes.

Protocol B: Trace Impurity Analysis (Using 5-Azido-d3)
  • Matrix: Dissolved Drug Substance (API).

  • Sample Prep:

    • Dissolve 100 mg Oseltamivir Phosphate API in 10 mL Water/MeOH (Sample Conc: 10 mg/mL).

    • Spike 5-Azido Oseltamivir-d3 at 0.1 µg/mL (representing 10 ppm limit).

    • Direct Injection (no extraction needed as matrix is pure API).

  • LC Conditions (Critical Specificity):

    • Column: Phenyl-Hexyl or C18 (High carbon load) to separate the Azide from the Amine.

    • Mobile Phase: Ammonium Formate (10mM, pH 3.5) / Methanol.

    • Detection: MS/MS in MRM mode. The Azide transition often involves loss of

      
       (M+H -> M+H-28).
      
Diagram: Analytical Workflow Decision Tree

AnalyticalWorkflow Start Select Analyte Target Bioanalysis Plasma/Urine PK Study Start->Bioanalysis Impurity Genotoxic Impurity Screen (API Batch Release) Start->Impurity IS_D3 Use Oseltamivir-d3 (Matches Drug) Bioanalysis->IS_D3 High Conc. Analyte Method_PK Method: Protein Precip + C18 LC-MS/MS IS_D3->Method_PK IS_Azido Use 5-Azido Oseltamivir-d3 (Matches Impurity) Impurity->IS_Azido Trace Level Analyte Method_CMC Method: Dilute & Shoot + Phenyl-Hexyl LC-MS/MS IS_Azido->Method_CMC

Caption: Decision matrix for selecting the correct deuterated standard based on the analytical phase (PK vs. CMC).

Regulatory & Safety Implications

The use of 5-Azido Oseltamivir-d3 is driven directly by ICH M7 guidelines ("Assessment and Control of DNA Reactive (Mutagenic) Impurities").

  • Classification: The 5-Azido intermediate is a Class 2 or 3 mutagenic impurity (depending on specific Ames test data).

  • TTC Limit: The Threshold of Toxicological Concern (TTC) for such impurities is typically 1.5 µ g/day .[5] For a high-dose drug like Tamiflu (75mg BID), the allowable limit in the API is extremely low (ppm range).

  • Validation: Regulatory agencies (FDA) require methods that can detect these impurities at 30% of the limit. Only an isotope-dilution method using 5-Azido Oseltamivir-d3 provides the necessary sensitivity and precision to validate safety at these trace levels.

References

  • Gupta, A., et al. (2013). "Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study." Journal of Pharmaceutical Analysis. Link

  • International Council for Harmonisation (ICH). "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link

  • Karpf, M., & Trussardi, R. (2001). "New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor Oseltamivir phosphate (Tamiflu)." Journal of Organic Chemistry. (Provides context on the azide route vs. alternatives). Link

  • European Directorate for the Quality of Medicines (EDQM). "Control of Mutagenic Azido Impurities in Sartans and other APIs." (Context for Azide control). Link

  • Clearsynth. "Oseltamivir-d3 and Impurity Standards Technical Data." (Commercial availability and spectral data). Link

Sources

Foundational

Isotopic Purity of 5-Azido Oseltamivir-d3: A Guide to Specification and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern pharmaceutical development and metabolic research, stable isotope-labeled (SIL) compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools. 5-Azido Oseltamivir-d3, a deuterated analogue of a key intermediate in the synthesis of the antiviral drug Oseltamivir, serves a critical role in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[1][2][3] Its primary application is as an internal standard for quantitative bioanalysis by mass spectrometry, where its chemical identity to the analyte and distinct mass allow for precise and accurate quantification in complex biological matrices.[4][5][6]

The utility of 5-Azido Oseltamivir-d3 is fundamentally dependent on its isotopic purity. The presence of unlabeled (d0) or partially labeled (d1, d2) species can introduce significant interference and variability, compromising the integrity of study data.[7] Therefore, a rigorous understanding and verification of its isotopic purity are not merely matters of quality control but are foundational to the generation of reliable, reproducible, and defensible scientific results. This guide provides a comprehensive overview of the principles of isotopic purity, typical specifications for 5-Azido Oseltamivir-d3, and the state-of-the-art analytical methodologies required for its robust characterization.

The Fundamentals of Isotopic Purity in Deuterated Compounds

For a deuterated active pharmaceutical ingredient (API) or intermediate, the concept of "purity" extends beyond the absence of chemical contaminants to include isotopic composition.[8] It is practically impossible to synthesize a compound with 100% isotopic purity, resulting in a population of molecules that are chemically identical but differ in their isotopic makeup.[8] Understanding the following terms is crucial for accurately specifying and interpreting the quality of 5-Azido Oseltamivir-d3.

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. For instance, if a starting material has 99.5% deuterium enrichment, it means there is a 99.5% probability of finding a deuterium atom at a given labeled site and a 0.5% chance of finding a hydrogen atom.[8]

  • Isotopologues: These are molecules of the same compound that differ only in their isotopic composition. For 5-Azido Oseltamivir-d3, the desired isotopologue contains three deuterium atoms (d3). However, the final product will inevitably contain a small population of molecules with two deuterium atoms (d2), one deuterium atom (d1), and no deuterium atoms (d0).[8]

  • Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition. For example, it is the percentage of d3 molecules relative to the sum of all other isotopologues (d0, d1, d2, etc.).[8]

The distribution of these isotopologues follows a predictable statistical pattern based on the isotopic enrichment of the starting materials. Regulatory agencies require a rigorous analysis and quantification of these isotopologues to ensure batch-to-batch consistency and product quality.[8]

Isotopic Purity Specifications

The acceptable level of isotopic purity for 5-Azido Oseltamivir-d3 is dictated by its intended use. For applications such as internal standards in regulated bioanalysis, the highest possible purity is required to minimize mass spectrometric crosstalk with the non-labeled analyte. While specific requirements can vary, most pharmaceutical applications demand an isotopic enrichment level well above 95%.[7]

The specifications are not limited to the main d3 isotopologue but also include maximum allowable limits for other species, particularly the unlabeled d0 form.

ParameterSpecificationRationale
Isotopic Enrichment (D) ≥ 98%Ensures a very high probability that each labeled position contains a deuterium atom, minimizing the formation of lower-mass isotopologues.
Species Abundance (d3) Report ValueThe primary species abundance is a function of the isotopic enrichment and the number of deuterium atoms.
Unlabeled Species (d0) ≤ 0.5%Minimizes isobaric interference with the non-labeled analyte being quantified, which is critical for assay sensitivity and accuracy.
Chemical Purity ≥ 98% (by HPLC)Ensures the absence of other chemical impurities that could interfere with analysis or represent degradation.[9]

Table 1: Typical Isotopic and Chemical Purity Specifications for 5-Azido Oseltamivir-d3.

Analytical Characterization: A Self-Validating Approach

A robust determination of isotopic purity relies on the synergistic use of multiple analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][10] This combined approach creates a self-validating system where MS provides a detailed distribution of isotopologues and NMR confirms the site of labeling and overall deuterium incorporation, ensuring the highest level of confidence in the material's quality.[11]

Methodology 1: Isotopic Distribution by LC-MS

High-Resolution Mass Spectrometry (HR-MS), often coupled with Liquid Chromatography (LC), is the definitive technique for separating and quantifying the relative abundance of each isotopologue.[7][8] The high mass accuracy of instruments like an Orbitrap or TOF analyzer allows for the clear resolution of the small mass differences between the d0, d1, d2, and d3 species.

Experimental Protocol: LC-HRMS Analysis of 5-Azido Oseltamivir-d3

  • Sample Preparation:

    • Prepare a stock solution of 5-Azido Oseltamivir-d3 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 1 µg/mL using the initial mobile phase composition (e.g., 70:30 v/v, Water with 0.1% Formic Acid: Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable for separation.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient or isocratic elution can be used, as the primary goal is to present a clean sample to the mass spectrometer, not to separate isotopologues chromatographically. A typical run time is 2-5 minutes.[6][12]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The amino and acetylamino groups on the molecule are readily protonated.[6]

    • Acquisition Mode: Full scan from m/z 150-500 with a resolution setting of >30,000 to resolve isotopic peaks.

    • Expected Monoisotopic Masses:

      • d0 (C₁₆H₂₆N₄O₄): [M+H]⁺ ≈ 339.20

      • d1 (C₁₆H₂₅D₁N₄O₄): [M+H]⁺ ≈ 340.21

      • d2 (C₁₆H₂₄D₂N₄O₄): [M+H]⁺ ≈ 341.21

      • d3 (C₁₆H₂₃D₃N₄O₄): [M+H]⁺ ≈ 342.22

    • Data Analysis:

      • Extract the ion chromatograms for each of the expected [M+H]⁺ ions.

      • Integrate the peak area for each isotopologue across the chromatographic peak.[11]

      • Calculate the species abundance for each isotopologue (e.g., % d3 = [Area(d3) / (Area(d0)+Area(d1)+Area(d2)+Area(d3))] * 100).

Methodology 2: Deuterium Incorporation by NMR

NMR spectroscopy is considered the gold standard for confirming the structural integrity of a molecule and determining the location and extent of isotopic labeling.[11] For deuterated compounds, ¹H-NMR (Proton NMR) is exceptionally precise for quantifying the tiny amounts of residual, non-deuterated material.[8]

Experimental Protocol: ¹H-qNMR for Isotopic Enrichment

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-Azido Oseltamivir-d3 and a suitable internal standard (e.g., maleic acid) into an NMR tube.

    • Add a deuterated solvent with a high degree of isotopic purity (e.g., Chloroform-d, >99.9% D) to dissolve the sample.[13] The use of a highly deuterated solvent is critical to avoid interference from residual solvent signals.[13]

  • NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full signal recovery between scans.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Identify the proton signal in the spectrum corresponding to the position where deuterium should be incorporated. In 5-Azido Oseltamivir-d3, the deuterons are on the ethyl ester group.

    • Integrate the area of this residual proton signal.

    • Integrate the area of a known, non-exchangeable proton signal from the internal standard.

    • Compare the integral of the residual proton signal to the integral of the internal standard to calculate the amount of non-deuterated species. The isotopic enrichment is then calculated as (1 - [moles of residual H / (moles of labeled compound * number of D sites)]) * 100.

Integrated Quality Assessment Workflow

The combination of MS and NMR data provides a complete and verifiable picture of the isotopic purity. The workflow below illustrates this integrated approach, ensuring a self-validating system for quality assurance.

Isotopic_Purity_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Verification cluster_3 Final Reporting Sample Receive 5-Azido Oseltamivir-d3 Lot Prep_MS Prepare Sample for LC-MS (1 µg/mL solution) Sample->Prep_MS Prep_NMR Prepare Sample for qNMR (with internal standard) Sample->Prep_NMR LCMS LC-HRMS Analysis Prep_MS->LCMS NMR ¹H-qNMR Analysis Prep_NMR->NMR Analyze_MS Calculate Isotopologue Distribution (d0, d1, d2, d3) from MS Data LCMS->Analyze_MS Analyze_NMR Calculate Isotopic Enrichment (%D) from NMR Data NMR->Analyze_NMR Compare Cross-Validation: Compare MS & NMR Results Analyze_MS->Compare Analyze_NMR->Compare Spec_Check Check Against Specifications (Table 1) Compare->Spec_Check Report Generate Certificate of Analysis (CoA) Spec_Check->Report

Caption: Integrated workflow for the determination of isotopic purity of 5-Azido Oseltamivir-d3.

Conclusion

The characterization of isotopic purity is a non-negotiable aspect of quality control for 5-Azido Oseltamivir-d3 and other deuterated compounds used in regulated research.[8][14] A comprehensive analytical strategy that leverages the strengths of both high-resolution mass spectrometry and quantitative NMR spectroscopy provides the most dependable approach for confirming isotopic labeling and molecular integrity.[10] By precisely quantifying the distribution of isotopologues and verifying the overall deuterium enrichment, researchers can ensure batch-to-batch consistency, meet stringent regulatory expectations, and ultimately generate high-quality, reproducible data in their drug development programs.[8][15] This rigorous, multi-faceted approach provides the highest level of confidence that the "deuterium difference" is both predictable and reliable.

References

  • Title: Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API Source: Alsachim URL: [Link]

  • Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs Source: Yao Xue Xue Bao URL: [Link]

  • Title: Quality Control Essentials for Deuterated Drug APIs Source: Isotope Science / Alfa Chemistry URL: [Link]

  • Title: ZEOtope® - deuterated solvents for NMR spectroscopy Source: neoFroxx URL: [Link]

  • Title: Revolutionizing Pharmaceutical Impurity Testing with Stable Isotopes and Chiral Compounds Source: Pharmaffiliates URL: [Link]

  • Title: Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR Source: PubMed URL: [Link]

  • Title: 5-azido oseltamivir suppliers USA Source: USA Chemical Suppliers URL: [Link]

  • Title: The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences Source: Chemicals Knowledge Hub URL: [Link]

  • Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]

  • Title: Determination of oseltamivir phosphate and its metabolite with other pharmaceuticals in surface waters using solid phase extraction and isotope dilution liquid chromatography/tandem mass spectrometry. Source: CABI Digital Library URL: [Link]

  • Title: Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study Source: PMC URL: [Link]

  • Title: Q3 mass spectra of (A) oseltamivir (OST, m/z 313.1-166.2, scan range...) Source: ResearchGate URL: [Link]

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  • Title: Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor Source: IISTE.org URL: [Link]

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  • Title: Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate Source: PubChem URL: [Link]

  • Title: Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition Source: Utrecht University Student Theses Repository URL: [Link]

  • Title: Synthesis of oseltamivir and tamiphosphor from N-acetyl-d-glucosamine Source: RSC Publishing URL: [Link]

  • Title: Oseltamivir total synthesis Source: Wikipedia URL: [Link]

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Exploratory

Technical Guide: Solubility &amp; Handling of 5-Azido Oseltamivir-d3

[1] Executive Summary 5-Azido Oseltamivir-d3 is a specialized stable isotope-labeled chemical probe used primarily as an internal standard in mass spectrometry (LC-MS/MS) and as a functionalized intermediate for "click c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Azido Oseltamivir-d3 is a specialized stable isotope-labeled chemical probe used primarily as an internal standard in mass spectrometry (LC-MS/MS) and as a functionalized intermediate for "click chemistry" (CuAAC) applications in neuraminidase profiling.[1]

This guide defines the solubility parameters, stability protocols, and preparation workflows for this compound. The critical takeaway is that while the compound is soluble in both Methanol (MeOH) and Dimethyl Sulfoxide (DMSO), the choice of solvent dictates the stability and downstream application of the analyte.

  • Primary Stock Solvent: DMSO (Recommended for long-term storage and high concentration >10 mM).[1]

  • Working/Injection Solvent: Methanol (Recommended for LC-MS dilution and immediate reactivity).[1]

Part 1: Chemical Profile & Physicochemical Properties[1]

To understand the solubility behavior, we must analyze the functional groups. 5-Azido Oseltamivir-d3 differs from the parent drug (Oseltamivir Phosphate) by the presence of an azido group (


) replacing the amino group, and the deuterium labeling (typically on the ethyl side chain).[1]
Compound Specifications
PropertySpecification
Compound Name 5-Azido Oseltamivir-d3 (Ethyl ester form)
Core Structure Cyclohexene carboxylate scaffold
Key Functional Groups Azide (

), Ethyl Ester (

), Acetamido (

)
Isotope Labeling Deuterium (

), typically on the ethyl ether side chain
Molecular Weight ~341.4 g/mol (Parent ~338.4 + 3 Da for d3)
Physical State Off-white to pale yellow solid
Polarity Moderate (Lipophilic ethyl ester + Polar acetamido/azide)
Solubility Data Table

Note: Values are derived from physicochemical properties of the non-deuterated analog, as isotope effects on solubility are negligible.

SolventSolubility Limit (Approx.)SuitabilityPrimary Use Case
DMSO ~30 mg/mL (88 mM)Excellent Primary Stock Solution; Long-term storage at -20°C.
Methanol ~15–20 mg/mLGood Working standards; LC-MS injection preparation.[1]
Ethanol ~10–15 mg/mLModerate Alternative to MeOH if toxicity is a concern.
Water/PBS < 1 mg/mL*Poor Not recommended for stock. Requires co-solvent (e.g., 10% DMSO) to dissolve.
Chloroform SolubleGood Synthetic extraction; Avoid if trace sodium azide is present.

Critical Note on Salt vs. Free Base: 5-Azido Oseltamivir is typically supplied as the neutral ethyl ester (free base) , not the phosphate salt. This explains its high solubility in organic solvents (DMSO/MeOH) and poor solubility in pure aqueous buffers compared to commercial Tamiflu (Oseltamivir Phosphate).

Part 2: Solubility Dynamics (Methanol vs. DMSO)

The Case for DMSO (Dimethyl Sulfoxide)

Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant and strong dipole moment. It effectively solvates the polar acetamido region and the lipophilic ethyl ester tail without donating protons.

  • Why use it: It prevents aggregation of the hydrophobic regions, allowing for high-concentration stocks (up to 30 mg/mL).

  • Stability: DMSO is chemically inert toward the azide group under storage conditions (-20°C).[1] It has a high freezing point (18.5°C), meaning stocks are solid in the freezer, minimizing degradation reactions.

The Case for Methanol (MeOH)

Mechanism: Methanol is a polar protic solvent. It can hydrogen bond with the carbonyl oxygens and the acetamido nitrogen.

  • Why use it: It is volatile and compatible with Electrospray Ionization (ESI) in mass spectrometry. Unlike DMSO, it evaporates easily, preventing ion suppression in LC-MS.[1]

  • Risk Factor: Methanol is nucleophilic. While the azide is relatively stable, long-term storage in protic solvents can sometimes lead to slow transesterification or solvolysis if traces of acid/base are present.

Visualization: Solvent Decision Matrix

SolubilityMatrix Start Start: 5-Azido Oseltamivir-d3 Solid Purpose What is the downstream application? Start->Purpose Storage Long-term Storage / Stock (> 1 month) Purpose->Storage Biobanking Immediate Immediate Analysis / Reaction (< 24 hours) Purpose->Immediate Analytical DMSO_Path Use DMSO (Conc: 10-30 mg/mL) Storage->DMSO_Path MeOH_Path Use Methanol (Conc: 0.1-1 mg/mL) Immediate->MeOH_Path Dilution Dilute into Aqueous Buffer (Keep DMSO < 1%) DMSO_Path->Dilution For Bioassay LCMS Direct LC-MS Injection or Click Chemistry MeOH_Path->LCMS

Figure 1: Decision matrix for selecting the appropriate solvent based on experimental intent.

Part 3: Preparation Protocols

Protocol A: Preparation of Primary Stock Solution (10 mM in DMSO)

Use this protocol for creating a master stock to be aliquoted and frozen.[1]

Reagents:

  • 5-Azido Oseltamivir-d3 (Solid)[1][2]

  • Anhydrous DMSO (Grade: ≥99.9%, Mass Spec grade preferred)

Procedure:

  • Equilibration: Allow the vial of solid 5-Azido Oseltamivir-d3 to reach room temperature before opening. This prevents condensation of atmospheric moisture, which degrades the ester.

  • Weighing: Weigh approx. 3.4 mg of the solid into a clean, amber glass vial. (Exact mass depends on the specific MW on the Certificate of Analysis).

  • Calculation: Calculate the volume of DMSO required for 10 mM concentration.

    
    [1]
    
  • Dissolution: Add the calculated volume of DMSO.

  • Agitation: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1 minute. Do not heat.

  • Inspection: Ensure the solution is perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Working Standard (in Methanol)

Use this protocol for LC-MS calibration curves.[1]

Procedure:

  • Thaw a DMSO stock aliquot (from Protocol A).

  • Pipette the required amount of DMSO stock into a volumetric flask containing Methanol.

  • Example: To make a 100 µM working solution, add 10 µL of 10 mM DMSO stock to 990 µL of Methanol.

  • Vortex to mix.

  • Usage: Use within the same day. Do not store dilute methanolic solutions for >1 week.

Part 4: Safety & Stability (The "Azide" Factor)[1]

Azide Handling Precautions

While 5-Azido Oseltamivir is a stable organic azide (obeying the "Rule of Six" where


), specific precautions are required:
  • Light Sensitivity: Organic azides can decompose to nitrenes under UV light. Always use amber vials or wrap containers in aluminum foil.

  • Halogenated Solvents: While soluble in chloroform/DCM, avoid using these solvents if there is any risk of unreacted sodium azide residue from the synthesis, as this can form explosive di-azidomethane.[3][4] Stick to DMSO/MeOH for safety.

  • Metal Contact: Do not use metal spatulas. Azides can react with heavy metals (Copper, Lead) to form shock-sensitive metal azides.[1][5][6] Use plastic or glass tools.

Deuterium Exchange

The -d3 label is typically on the ethyl ether side chain (


).[1] These C-D bonds are non-exchangeable in standard protic solvents (MeOH/Water). Therefore, Methanol-d4 is NOT required ; standard HPLC-grade Methanol is sufficient.[1]

Part 5: Scientific Workflow Visualization

Workflow Solid Solid Reagent (Store -20°C, Dark) Weigh Weigh (Plastic Spatula) Solid->Weigh Dissolve Dissolve in DMSO (Primary Stock) Weigh->Dissolve QC QC: Visual/Sonicate Dissolve->QC Aliquot Aliquot & Freeze (-80°C) QC->Aliquot Dilute Dilute in MeOH (Working Soln) Aliquot->Dilute Thaw App Application: LC-MS or Click Chem Dilute->App

Figure 2: End-to-end workflow for handling 5-Azido Oseltamivir-d3 from solid state to application.

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from [Link]

  • Koh, Y. et al. (2018). Activity-based protein profiling of influenza neuraminidase. (Contextual reference for Azido-Oseltamivir usage).

Sources

Foundational

An In-depth Technical Guide to 5-Azido Oseltamivir-d3 as a Neuraminidase Inhibitor Probe

Abstract This guide provides a comprehensive technical overview of 5-Azido Oseltamivir-d3, a specialized chemical probe for the study of influenza neuraminidase. We will delve into its mechanism of action, its strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 5-Azido Oseltamivir-d3, a specialized chemical probe for the study of influenza neuraminidase. We will delve into its mechanism of action, its strategic design incorporating an azide moiety for bioorthogonal "click" chemistry and deuterium labeling for mass spectrometry applications. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation insights, and a foundational understanding of its application in virology and drug discovery.

Introduction: A Precision Tool for Influenza Research

Oseltamivir (commercially known as Tamiflu®) is a cornerstone of antiviral therapy against influenza A and B viruses. It functions as a potent and selective inhibitor of the viral neuraminidase (NA) enzyme.[1][2] This enzyme is critical for the virus's life cycle, specifically for the release of newly formed viral particles from infected host cells.[3][4][5] By blocking neuraminidase, oseltamivir effectively halts the spread of the virus within the respiratory tract.[3][6]

5-Azido Oseltamivir-d3 is a sophisticated analogue of the active form of oseltamivir (oseltamivir carboxylate). It has been engineered with two key modifications to transform it from a therapeutic agent into a powerful research probe:

  • The Azido (N₃) Group: This small, chemically inert functional group is the linchpin for "click chemistry." Specifically, it allows for a highly selective and efficient covalent reaction with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) in a complex biological environment.[7][8] This bioorthogonal labeling strategy enables the visualization and isolation of neuraminidase enzymes.[9][10]

  • Deuterium (d3) Labeling: The replacement of three hydrogen atoms with their stable, heavier isotope, deuterium, provides a distinct mass signature.[11][12] This isotopic labeling is invaluable for quantitative mass spectrometry (MS)-based applications, allowing researchers to differentiate the probe from its non-deuterated counterparts and improve the accuracy of measurements.[13][14][15]

This guide will explore how these features make 5-Azido Oseltamivir-d3 an exemplary activity-based protein profiling (ABPP) probe for interrogating neuraminidase function, identifying new inhibitors, and understanding mechanisms of drug resistance.[9]

Mechanism of Action and Probe Design

The inhibitory action of 5-Azido Oseltamivir-d3 mirrors that of its parent compound, oseltamivir carboxylate. It is designed to mimic sialic acid, the natural substrate of the neuraminidase enzyme.[4][5] The probe binds tightly within the highly conserved active site of the enzyme, preventing it from cleaving sialic acid residues on the host cell surface.[16][17] This action prevents the release of progeny virions, causing them to aggregate at the cell surface.[5][18]

The brilliance of the probe's design lies in the strategic placement of the azido group. Synthetic routes place this group at the C5 position, a site that projects out of the enzyme's active site upon binding.[1][19][20] This positioning is critical as it allows the azido group to be accessible for the subsequent click reaction without compromising the probe's binding affinity to the neuraminidase active site.

The deuterium labeling, typically on the acetyl group, provides a mass shift that makes the probe readily distinguishable in mass spectrometry analysis. This is a crucial feature for isotope dilution mass spectrometry, a gold-standard technique for precise quantification in complex biological samples.[11]

G cluster_0 Influenza Virus Life Cycle cluster_1 Inhibition by 5-Azido Oseltamivir-d3 Virion Influenza Virion Binding Binding via Hemagglutinin (HA) Virion->Binding HostCell Host Cell HostCell->Binding Sialic Acid Receptor Entry Entry & Replication Binding->Entry Assembly Progeny Virion Assembly Entry->Assembly Budding Budding Virion Assembly->Budding Release Release Budding->Release NA Neuraminidase (NA) Budding->NA NA Action Required Spread Infection Spread Release->Spread Probe 5-Azido Oseltamivir-d3 (Probe) Probe->NA Binds to Active Site Inhibition Active Site Blocked NA->Inhibition Aggregation Virion Aggregation at Cell Surface Inhibition->Aggregation Aggregation->Release Release Blocked

Caption: Mechanism of Neuraminidase Inhibition.

Applications in Research

5-Azido Oseltamivir-d3 is a versatile tool for a range of applications in influenza research:

  • Activity-Based Protein Profiling (ABPP): Covalently tagging active neuraminidase enzymes in complex mixtures like cell lysates or even intact virions.[9]

  • Visualization of Viral Infection: Using a fluorescent reporter, the probe can be used to visualize the location of active neuraminidase within infected cells or tissues.[21][22]

  • Drug Discovery and Screening: The probe can be used in competitive binding assays to identify and characterize new neuraminidase inhibitors.[23][24]

  • Resistance Studies: Comparing the labeling efficiency of the probe in wild-type versus mutant neuraminidase can provide insights into drug resistance mechanisms.[3]

  • Quantitative Proteomics: The deuterium label facilitates accurate quantification of neuraminidase levels in different samples using mass spectrometry.[13][14]

Experimental Protocols

Here we provide a generalized workflow for labeling influenza neuraminidase in a cell lysate using 5-Azido Oseltamivir-d3 followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Labeling of Neuraminidase in Cell Lysate
  • Prepare Lysate: Culture influenza virus-infected cells (e.g., MDCK cells) and harvest at the desired time point post-infection. Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Probe Incubation: Dilute the cell lysate to a working concentration (e.g., 1 mg/mL). Add 5-Azido Oseltamivir-d3 to a final concentration of 1-10 µM.

  • Incubation: Incubate the mixture for 1-2 hours at 37°C to allow the probe to bind to active neuraminidase.

  • Control Sample (Competitive Inhibition): For a negative control, pre-incubate a parallel sample of the lysate with an excess (e.g., 100x) of unlabeled oseltamivir carboxylate for 30 minutes before adding the 5-Azido Oseltamivir-d3 probe. This will demonstrate the specificity of the probe for the neuraminidase active site.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction will covalently attach a reporter molecule (e.g., an alkyne-fluorophore or alkyne-biotin) to the azide-modified neuraminidase.[25][26]

Reagent Preparation:

  • Reporter Molecule: Prepare a stock solution (e.g., 1 mM) of the alkyne-functionalized reporter in DMSO.

  • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[27]

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution of a copper-chelating ligand like THPTA in water. The ligand accelerates the reaction and protects the protein from oxidative damage.[27]

  • Reducing Agent (Sodium Ascorbate): Prepare a fresh 100 mM stock solution in water immediately before use.[26]

Reaction Steps:

  • To the probe-labeled lysate from section 4.1, add the following components in order:

    • Alkyne-reporter molecule (to a final concentration of 25-50 µM).

    • Pre-mixed CuSO₄ and THPTA ligand (final concentrations of ~0.1 mM and ~0.5 mM, respectively).[27]

    • Sodium ascorbate (to a final concentration of 5 mM) to initiate the reaction.[27]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light if using a fluorescent reporter.

  • Analysis: The click-labeled proteins are now ready for downstream analysis, such as SDS-PAGE, in-gel fluorescence scanning, Western blotting, or mass spectrometry.

Caption: Workflow for Neuraminidase Labeling.

Quantitative Data Summary

The inhibitory potency of oseltamivir and its analogues is typically reported as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC₅₀ values for oseltamivir carboxylate (the active form of the drug) are in the low nanomolar range for various influenza strains.[3]

InhibitorInfluenza StrainIC₅₀ (nM)
Oseltamivir CarboxylateA/H1N1~2.5
Oseltamivir CarboxylateA/H3N2~0.96
Oseltamivir CarboxylateInfluenza B~60

Note: The IC₅₀ of 5-Azido Oseltamivir-d3 is expected to be comparable to that of oseltamivir carboxylate, as the modifications are designed to be non-disruptive to active site binding.

Conclusion

5-Azido Oseltamivir-d3 stands out as a highly specialized and effective tool for the study of influenza neuraminidase. By ingeniously combining the selective inhibitory power of oseltamivir with the chemical versatility of an azide handle and the analytical precision of deuterium labeling, this probe offers researchers a multi-faceted approach to investigate viral mechanisms, screen for new antiviral compounds, and deepen our understanding of drug resistance. The methodologies outlined in this guide provide a solid foundation for its application in advancing influenza research and drug development.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Benchchem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • Benchchem. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Dr.Oracle. (2025). What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza?.
  • Benchchem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • Patsnap Synapse. (2024). What is the mechanism of Oseltamivir Phosphate?.
  • van der Vorm, S. (n.d.). Attempts at the synthesis of a novel sialic acid ABPP probe for viral neuraminidases. Thesis.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • Le, Q., et al. (2022). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLOS Computational Biology.
  • CDC. (n.d.). Neuraminidase Inhibitors for Treatment of Influenza A and B Infections. Restored CDC.
  • Cui, J., et al. (2018). Recent trends in click chemistry as a promising technology for virus-related research. Journal of Zhejiang University-SCIENCE B.
  • Rayner, C. R., et al. (2011). A Drug-Disease Model Describing the Effect of Oseltamivir Neuraminidase Inhibition on Influenza Virus Progression. Antimicrobial Agents and Chemotherapy.
  • Pang, H. B., et al. (2016). Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. eLife.
  • Müller, T. G., et al. (2019). A Spotlight on Viruses—Application of Click Chemistry to Visualize Virus-Cell Interactions. Viruses.
  • Shani, A., et al. (2022). Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells. Chemical Science.
  • Shani, A., et al. (2022). Ultrasensitive chemiluminescent neuraminidase probe for rapid screening and identification of small-molecules with antiviral activity against influenza A virus in mammalian cells. Chemical Science.
  • Su, Y., et al. (2019). Visualising influenza virus replication using a click chemistry approach. Microbiology Society.
  • Greber, U. F. (2025). Clicking viruses—with chemistry toward mechanisms in infection. Journal of Virology.
  • Kongkathip, B., et al. (2013). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Chemistry and Materials Research.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Tilstam, U., et al. (2008). New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. The Journal of Organic Chemistry.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • ChemicalBook. (n.d.). Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate.
  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry.
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Protocols & Analytical Methods

Method

Fluorescent labeling of neuraminidase using 5-Azido Oseltamivir-d3

Fluorescent Labeling of Neuraminidase using 5-Azido Oseltamivir-d3: An Activity-Based Approach Abstract Neuraminidase (NA) is a critical glycoside hydrolase enzyme utilized by many viruses, including influenza, to cleave...

Author: BenchChem Technical Support Team. Date: February 2026

Fluorescent Labeling of Neuraminidase using 5-Azido Oseltamivir-d3: An Activity-Based Approach

Abstract

Neuraminidase (NA) is a critical glycoside hydrolase enzyme utilized by many viruses, including influenza, to cleave terminal sialic acid residues, a process essential for the release of progeny virions from infected host cells.[1][2] This function makes NA a prime target for antiviral drug development, exemplified by inhibitors like Oseltamivir.[3][4][5] Visualizing active NA within complex biological systems provides invaluable insights into viral replication, pathogenesis, and the efficacy of inhibitor drugs. This guide details a powerful and specific method for the fluorescent labeling of active neuraminidase using 5-Azido Oseltamivir-d3, an activity-based probe (ABP), in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This two-step approach enables the covalent attachment of a fluorophore to NA enzymes that are functionally active and capable of binding the Oseltamivir scaffold, offering high specificity and versatility for researchers, scientists, and drug development professionals.

Principle of the Method

The traditional labeling of proteins often relies on reactions targeting common functional groups like primary amines, which can lead to non-specific labeling of numerous biomolecules.[8] The methodology described herein overcomes this limitation by employing bioorthogonal chemistry, where the reactive partners (an azide and an alkyne) are absent in native biological systems, ensuring the reaction is highly selective.[8][9]

The process is a two-step experimental workflow:

  • Target Engagement: The activity-based probe, 5-Azido Oseltamivir-d3, is introduced to the biological sample (e.g., purified enzyme, cell lysate, or fixed cells). As a structural analog of the potent NA inhibitor Oseltamivir, the probe specifically occupies the active site of functionally competent neuraminidase enzymes.[10][11] The azide moiety serves as a bioorthogonal handle for the subsequent chemical ligation.

  • Bioorthogonal Ligation (Click Reaction): An alkyne-functionalized fluorescent reporter molecule is added along with a Copper(I) catalyst. The copper catalyzes a highly efficient and specific cycloaddition reaction between the azide on the Oseltamivir probe and the alkyne on the fluorophore.[6][12] This forms a stable triazole linkage, covalently attaching the fluorescent dye to the probe-bound neuraminidase.[7][13]

The key advantage of this method is that labeling only occurs on catalytically active NA capable of binding the inhibitor. This provides a functional readout of enzyme activity, not just its presence.

Workflow Visualization

Fluorescent_Labeling_Workflow cluster_0 Step 1: Target Engagement cluster_1 Step 2: Bioorthogonal Ligation (Click Reaction) cluster_2 Step 3: Analysis Start Biological Sample (e.g., Lysate, Fixed Cells) Probe Add 5-Azido Oseltamivir-d3 (Activity-Based Probe) Start->Probe Incubate1 Incubate to Allow Probe Binding to Active NA Probe->Incubate1 Wash Wash to Remove Unbound Probe Incubate1->Wash Add_Click Add Click Reaction Cocktail: - Alkyne-Fluorophore - CuSO₄ - Reducing Agent (e.g., Sodium Ascorbate) - Cu(I) Ligand (e.g., TBTA) Wash->Add_Click Incubate2 Incubate to Catalyze Azide-Alkyne Cycloaddition Add_Click->Incubate2 Analysis Analyze Labeled Neuraminidase Incubate2->Analysis Gel SDS-PAGE & In-Gel Fluorescence Analysis->Gel Microscopy Fluorescence Microscopy Analysis->Microscopy Validation_Logic Exp Experiment: Probe + Click Reagents Result_Exp Strong Signal Exp->Result_Exp Comp Competition Control: + Unlabeled Oseltamivir Result_Comp No Signal Comp->Result_Comp NoProbe No-Probe Control: DMSO + Click Reagents Result_NoProbe No Signal NoProbe->Result_NoProbe Conclusion Conclusion: Labeling is Specific and Activity-Based Result_Exp->Conclusion Result_Comp->Conclusion Result_NoProbe->Conclusion

Figure 2. Logic diagram illustrating the key controls for validating labeling specificity.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Signal Inactive neuraminidase.Ensure sample preparation preserves enzyme activity. Use fresh lysates.
Inefficient click reaction.Prepare Sodium Ascorbate solution fresh every time. Ensure the correct ratio of copper to ligand. [14]
Degraded probe or fluorophore.Store reagents properly at -20°C, protected from light and moisture.
Insufficient probe concentration or incubation time.Optimize probe concentration (try a range from 5-50 µM) and incubation time (30-60 min).
High Background/ Non-specific Labeling Insufficient washing.Increase the number and duration of wash steps, especially after probe incubation and after the click reaction.
Protein aggregation caused by copper.Ensure the copper-stabilizing ligand (TBTA/THPTA) is used at the correct concentration (typically 4-5 fold excess over copper). [14]
Alkyne-fluorophore reacting with thiols.This is rare with CuAAC but can occur. Consider pre-treating the sample with a mild oxidant if thiol interference is suspected. [15]
Smeared Bands on Gel Protein degradation.Always use protease inhibitors in your lysis buffer. Keep samples on ice.
Reagents not fully mixed.Vortex briefly after adding each component of the click reaction cocktail.
References
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Takaoka, Y. (2013). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology, 4, 278. Retrieved from [Link]

  • Spatz, J. P., & Koder, R. L. (2012). Click Chemistry in Proteomic Investigations. Methods in Molecular Biology, 800, 43–57. Retrieved from [Link]

  • Assay Genie. (n.d.). Neuraminidase Activity Assay Kit (Colorimetric or Fluorometric). Retrieved from [Link]

  • Creative BioMart. (n.d.). Neuraminidase Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Alice Y. Ting Lab. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(10), 2005-2018. Retrieved from [Link]

  • Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55432. Retrieved from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • ResearchGate. (2005). A Fluorogenic Probe for the Copper(I)-Catalyzed Azide−Alkyne Ligation Reaction: Modulation of the Fluorescence Emission via 3 (n,π) − 1 (π,π) Inversion. Request PDF. Retrieved from [Link]

  • Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]

  • Pro-Net. (2021). A Standardization Protocol for the In Situ Detection of SARS-CoV2 RNA and Proteins. In Situ Cell Biology, 2(1), 1-13. Retrieved from [Link]

  • STAR Protocols. (2023). Protocol to detect infectious SARS-CoV-2 at low levels using in situ hybridization techniques. STAR Protocols, 4(4), 102585. Retrieved from [Link]

  • Liu, S. L., et al. (2020). Single-Virus Tracking: From Imaging Methodologies to Virological Applications. Chemical Reviews, 120(3), 1936-1979. Retrieved from [Link]

  • Li, Z., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35913. Retrieved from [Link]

  • Sae-Ung, A., et al. (2014). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Chemistry and Materials Research, 6(9). Retrieved from [Link]

  • Gentry-Shields, J., et al. (2011). Development of a Fluorescent In Situ Method for Visualization of Enteric Viruses. Applied and Environmental Microbiology, 77(23), 8367-8374. Retrieved from [Link]

  • ResearchGate. (2017). In Situ Bioorthogonal Metabolic Labeling for Fluorescence Imaging of Virus Infection In Vivo. PDF. Retrieved from [Link]

  • University of Notre Dame. (2017). A Fluorescent Neuraminidase Assay Based on Supramolecular Dye Capture After Enzymatic Cleavage. Journal of the American Chemical Society, 139(17), 6034-6037. Retrieved from [Link]

  • van der Velden, N. S. (2023). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. Utrecht University Student Theses Repository. Retrieved from [Link]

  • ChemRxiv. (2023). Development of a C5-Azidoacetamide-modified 4-Amino-2,3-difluorosialic Acid Activity-based Probe for Labelling of Influenza A Neuraminidases. Preprint. Retrieved from [Link]

  • MDPI. (2023). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. International Journal of Molecular Sciences, 24(23), 17006. Retrieved from [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

  • PubMed. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122). Retrieved from [Link]

Sources

Application

High-Fidelity Synthesis of Biotinylated Oseltamivir Probes via CuAAC Ligation

Application Note & Protocol Guide Part 1: Executive Summary & Strategic Rationale The Challenge Oseltamivir (Tamiflu®) is a potent neuraminidase (NA) inhibitor.[1][2] Developing affinity probes for NA requires modifying...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Rationale

The Challenge

Oseltamivir (Tamiflu®) is a potent neuraminidase (NA) inhibitor.[1][2] Developing affinity probes for NA requires modifying the drug scaffold without abolishing its binding affinity. While the C1-carboxylate is a common attachment point, it often suffers from hydrolysis or steric clashes at the active site entry.

The Solution: The 5-Azido "Click" Strategy

This protocol details the synthesis of biotinylated Oseltamivir probes utilizing the 5-Azido precursor —a key intermediate in the industrial Roche synthesis of Oseltamivir. By intercepting this intermediate before its reduction to the amine, we utilize the azide moiety as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Scientific Rationale (E-E-A-T):

  • Synthetic Efficiency: Utilizes an existing high-purity intermediate (Ethyl (3R,4R,5S)-5-azido-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate), bypassing the need for de novo synthesis of a linker-ready scaffold.

  • Structure-Activity Relationship (SAR): While the native C5-amino group of Oseltamivir forms a salt bridge with Glu119 in the NA active site, recent crystallographic studies demonstrate that C5-triazole derivatives (formed via click chemistry) can retain nanomolar potency by exploiting the 150-cavity of the enzyme (e.g., Zhang et al., RSC Med. Chem. 2021).[2]

  • Versatility: The resulting probe serves as a tool for resistance profiling and off-target identification.

Part 2: Chemical Pathway & Workflow Visualization

The following diagram illustrates the interception of the Roche synthesis pathway to generate the biotinylated probe.

Oseltamivir_Probe_Synthesis cluster_legend Pathway Logic Shikimic (-)-Shikimic Acid (Starting Material) AzidoPrecursor 5-Azido Precursor (Key Intermediate) Shikimic->AzidoPrecursor Roche Synthesis (Steps 1-8) CuAAC CuAAC Reaction (CuSO4 / THPTA / Ascorbate) AzidoPrecursor->CuAAC 1.0 equiv NativeDrug Oseltamivir Phosphate (Native Drug) AzidoPrecursor->NativeDrug Staudinger Red. (H3PO4) BiotinAlkyne Biotin-PEG4-Alkyne (Linker) BiotinAlkyne->CuAAC 1.1 equiv Probe Biotinylated C5-Triazole Oseltamivir CuAAC->Probe tBuOH/H2O, RT, 4h Legend Yellow: Intercepted Intermediate Red: Critical Reaction Step Green: Final Probe

Figure 1: Synthetic workflow intercepting the 5-Azido intermediate for "Click" conjugation rather than reduction to the native drug.

Part 3: Detailed Experimental Protocols

Protocol A: Reagents & Stoichiometry Table
ComponentRoleEquiv.Conc. / AmountCritical Notes
5-Azido Precursor Scaffold1.050 mg (0.13 mmol)Ethyl (3R,4R,5S)-5-azido-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
Biotin-PEG4-Alkyne Linker1.165 mgPEG4 spacer prevents steric hindrance at the avidin surface.
CuSO4[3] · 5H2O Catalyst0.110 mol%Freshly prepared 100 mM aq. stock.
THPTA Ligand0.550 mol%Protects Cu(I) from oxidation; accelerates reaction.
Sodium Ascorbate Reductant0.550 mol%Reduces Cu(II) to active Cu(I) species.
tBuOH / H2O SolventN/A1:1 ratio (2 mL)Ensures solubility of both organic azide and biotin linker.
Protocol B: Synthesis Procedure (Step-by-Step)

1. Catalyst Pre-Complexation (Crucial for Efficiency)

  • In a small vial, mix the CuSO4 solution and THPTA ligand solution.

  • Allow to stand for 5 minutes. The solution should remain clear blue. Why? This forms the catalytic complex in situ, preventing copper precipitation.

2. Reaction Assembly

  • Dissolve the 5-Azido Precursor (50 mg) in 1 mL of tert-butanol.

  • Dissolve Biotin-PEG4-Alkyne (1.1 equiv) in 1 mL of deionized water.

  • Combine the two solutions in a reaction vessel equipped with a magnetic stir bar.

  • Add the Cu-THPTA complex prepared in Step 1.

  • Initiation: Add the Sodium Ascorbate solution dropwise while stirring. The solution may turn colorless or pale yellow (indicative of Cu(I) species).

3. Incubation & Monitoring

  • Purge the headspace with Nitrogen or Argon for 30 seconds to minimize oxygen exposure.

  • Cap the vial and stir at Room Temperature (23°C) for 4–6 hours.

  • QC Check: Monitor by LC-MS. Look for the disappearance of the Azide mass [M+H]+ ~381.2 Da and appearance of the Triazole product mass [M+H]+ ~Target Mass.

4. Workup & Copper Scavenging

  • Add 50 mg of QuadraPure™ TU (or equivalent thiourea scavenger resin) to the reaction mixture.

  • Stir for 30 minutes to remove copper species (essential for biological assays to prevent Cu-toxicity).

  • Filter the resin and dilute the filtrate with 10 mL water.

  • Lyophilize (freeze-dry) to obtain the crude solid.

Protocol C: Purification & Validation

1. Preparative HPLC

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 30 minutes.

  • Detection: UV at 210 nm (amide backbone) and 254 nm.

2. Analytical Validation Criteria (Self-Validating System)

  • HRMS (ESI+): Mass error < 5 ppm. Confirm absence of starting material (Azide).

  • HABA Assay: Use 4'-hydroxyazobenzene-2-carboxylic acid (HABA) / Avidin reagent.

    • Procedure: Add probe to HABA-Avidin complex.

    • Result: Absorbance at 500 nm must decrease, confirming the Biotin moiety is accessible and functional.

Part 4: Scientific Context & Expert Insights

The C5-Triazole Binding Mode

Researchers must be aware that converting the C5-azide to a triazole alters the binding thermodynamics compared to native Oseltamivir.

  • Native Oseltamivir: The C5-NH2 interacts with Glu119 and Asp151 via electrostatic forces.

  • Probe (Triazole): The triazole ring loses the salt bridge but gains hydrophobic stacking and dipole interactions within the 150-cavity.

  • Implication: This probe is excellent for pull-down assays (high affinity) but may show a different resistance profile than the parent drug. It is particularly useful for detecting N1 and N2 neuraminidase subtypes that accommodate bulky C5 substituents.

Safety & Stability
  • Azide Safety: The 5-azido precursor is a stable organic azide (C/N ratio > 3). It is non-explosive under standard laboratory conditions but should be kept away from strong acids and heavy metals (in absence of ligands).

  • Stereochemistry: The Click reaction is regiospecific (1,4-disubstituted triazole) and does not alter the stereocenters at C3 and C4, preserving the critical geometry required for the NA active site.

References

  • Karpf, M., & Trussardi, R. (2001).[4] New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051.

    • Context: Establishes the synthesis and stability of the 5-azido intermedi
  • Zhang, J., et al. (2021).[5] Substituted 1,2,3-triazolylated oseltamivir derivatives as potent influenza neuraminidase inhibitors.[5] RSC Medicinal Chemistry, 12, 1000-1007.

    • Context: Validates that C5-triazole modifications of Oseltamivir retain nanomolar potency and describes the binding mode in the 150-cavity.
  • Streicher, H., et al. (2014). A phospha-oseltamivir–biotin conjugate as a strong and selective adhesive for the influenza virus.[6] Chemical Science, 5, 1000-1007.

    • Context: Provides comparative data on linker length (PEG spacers)

Sources

Method

Application Note &amp; Protocols: Metabolic Stability of 5-Azido Oseltamivir-d3 in Hepatic Preparations

Introduction: The Imperative of Metabolic Stability Assessment In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability Assessment

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, influencing parameters such as in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] In vitro assays using liver-derived systems like microsomes or S9 fractions provide a rapid and cost-effective means to estimate a drug candidate's intrinsic clearance (Clint), enabling researchers to rank-order compounds and guide medicinal chemistry efforts.[2][4][5]

This document provides a detailed guide to assessing the metabolic stability of 5-Azido Oseltamivir-d3 , an analog of the antiviral prodrug Oseltamivir. Oseltamivir itself is rapidly hydrolyzed by hepatic carboxylesterases to its active metabolite, Oseltamivir Carboxylate, a mechanism essential to its therapeutic action against influenza viruses.[6][7][8][9] The subject molecule, 5-Azido Oseltamivir-d3, incorporates three key modifications with distinct implications for its analysis and metabolic fate:

  • The Azido Group (–N₃): Replacing the 5-amino group, the azide moiety is a versatile chemical handle for "click chemistry," a powerful tool for bioconjugation and potential metabolite tracking.[10][][12] However, the azido group itself can be subject to metabolic reduction to an amine, a process that may be catalyzed by cytochrome P450 (CYP) enzymes, particularly under anaerobic conditions.[13][14]

  • Deuterium Labeling (–d₃): The three deuterium atoms provide a mass shift for use as an ideal internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[15][16] Furthermore, substituting hydrogen with deuterium strengthens the carbon-deuterium bond. If this bond is cleaved in a rate-determining metabolic step, a slower rate of metabolism may be observed—an outcome known as the Deuterium Kinetic Isotope Effect (KIE).[17][18][19]

This guide details protocols for assessing the stability of 5-Azido Oseltamivir-d3 in both human liver microsomes (HLM) and S9 fractions, followed by a robust LC-MS/MS quantification method and data analysis pipeline.

Principle of the Assays

The core principle involves incubating 5-Azido Oseltamivir-d3 at a fixed concentration with a hepatic enzyme preparation (microsomes or S9) in the presence of necessary cofactors. Aliquots are taken at various time points, and the enzymatic reactions are quenched. The concentration of the remaining parent compound is then measured using LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and primarily contain Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][3] This system is ideal for assessing oxidative metabolism.

  • Liver S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[1][20] This allows for the evaluation of both Phase I (e.g., CYPs) and some Phase II (e.g., UGTs, SULTs) metabolic pathways, provided the appropriate cofactors are supplied.[1][2]

Predicted Metabolic Pathways & Analytical Considerations

The primary metabolic pathway for Oseltamivir is ester hydrolysis. This is expected to be the main route for 5-Azido Oseltamivir-d3 as well. A secondary pathway could involve the reduction of the azide group.

G cluster_0 Primary Pathway cluster_1 Potential Minor Pathway parent 5-Azido Oseltamivir-d3 (Prodrug) Predicted [M+H]⁺ = 342.4 metabolite1 5-Azido Oseltamivir-d3 Carboxylate (Active Metabolite) Predicted [M+H]⁺ = 314.4 parent->metabolite1 Hepatic Esterases metabolite2 5-Amino Oseltamivir-d3 (Reduced Metabolite) parent->metabolite2 CYP450 Reductases (e.g., anaerobic conditions) G cluster_prep Preparation cluster_assay Incubation Assay (37°C) cluster_analysis Analysis prep_reagents Prepare Buffers, Compound Dilutions prep_mastermix Prepare Microsome/S9 Master Mix (on ice) prep_reagents->prep_mastermix pre_incubate Pre-incubate: Compound + Enzymes (10 min) prep_mastermix->pre_incubate initiate Initiate Reaction: Add NADPH Cofactor pre_incubate->initiate sample_t0 Sample T=0 into Quench Plate (ACN+IS) initiate->sample_t0 sample_tx Sample Time Points (5, 15, 30, 60 min) initiate->sample_tx centrifuge Centrifuge Quenched Samples (4000 rpm, 15 min) sample_t0->centrifuge sample_tx->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate % Remaining, t₁/₂, and Clᵢₙₜ lcms->data

Caption: High-level workflow for the in vitro metabolic stability assay.

Conclusion and Advanced Interpretation

This application note provides a comprehensive framework for evaluating the metabolic stability of 5-Azido Oseltamivir-d3. The results will classify the compound's intrinsic clearance, a key parameter for predicting in vivo behavior.

  • If Stability is High: A long half-life (>60 min) and low clearance suggest the compound is not readily metabolized by the enzymes present in microsomes or S9 fractions. This indicates that the primary route of elimination in vivo may be renal or that other metabolic pathways not captured in these systems are involved. The primary activation via ester hydrolysis is likely the dominant pathway.

  • If Stability is Low: A short half-life indicates rapid metabolism. Further "metabolite identification" studies would be necessary to determine if this is due to the expected ester hydrolysis, reduction of the azide group, or other unforeseen metabolic transformations.

  • Role of the Azido Group: The stability of the azido group itself is a key question. If significant parent drug loss is observed, particularly in the microsomal assay, follow-up experiments under anaerobic conditions could be performed to probe for CYP-mediated reduction. [13]The presence of the azide also opens the door to advanced metabolite characterization by using click chemistry to attach reporter tags to metabolites formed in the assay. [12][21] The validation of these protocols should adhere to the principles outlined in regulatory guidance to ensure data integrity and reliability for decision-making in a drug development context. [22][23]

References

  • Hu, Z., Sun, Y., Du, F., Niu, W., Xu, F., Huang, Y., & Li, C. (2012). Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. Journal of analytical methods in chemistry, 2012, 605701. ([Link])

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. ([Link])

  • Jain, D., V, S., Kumar, P., & P, B. (2015). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical Analysis, 5(5), 316-324. ([Link])

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ([Link])

  • Frontage Laboratories. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. ([Link])

  • Jain, D., et al. (2015). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. ResearchGate. ([Link])

  • Dutkowski, R. (2009). Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. The Journal of antimicrobial chemotherapy, 63 Suppl 1, i7–i13. ([Link])

  • Patel, K., & Rechenmacher, S. (2024). Oseltamivir. In StatPearls. StatPearls Publishing. ([Link])

  • Wikipedia. (n.d.). Oseltamivir. ([Link])

  • Zhang, H., et al. (2012). COMPUTATIONAL MODELING STUDY ON METABOLISM MECHANISM OF OSELTAMIVIR. Journal of the Chilean Chemical Society. ([Link])

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. ([Link])

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ([Link])

  • Nakada, N., et al. (2020). Determination of oseltamivir phosphate and its metabolite with other pharmaceuticals in surface waters using solid phase extraction and isotope dilution liquid chromatography/tandem mass spectrometry. International Journal of Environmental Analytical Chemistry, 100(3), 346-360. ([Link])

  • He, G., Massarella, J., & Ward, P. (1999). Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802. Clinical pharmacokinetics, 37(6), 471–484. ([Link])

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. ([Link])

  • Islam, R., et al. (2015). Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. ResearchGate. ([Link])

  • Dalvie, D. K., et al. (2002). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. ResearchGate. ([Link])

  • Mercell. (n.d.). Metabolic stability in liver microsomes. ([Link])

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. ([Link])

  • Frontage Laboratories. (n.d.). Metabolic Stability. ([Link])

  • Nicholls, D., et al. (1991). Medicinal azides. Part 8. The in vitro metabolism of p-substituted phenyl azides. Xenobiotica, 21(7), 939-949. ([Link])

  • El-Gezawy, M., et al. (2016). CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. ACS Chemical Biology, 11(12), 3298-3304. ([Link])

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). ([Link])

  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. ([Link])

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. ([Link])

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758-1784. ([Link])

  • Bizzarro, A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22, 631–652. ([Link])

  • Chiba, S. (2020). Transition Metal Catalyzed Azidation Reactions. Molecules, 25(20), 4684. ([Link])

  • Sharma, P., et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 18(5). ([Link])

  • Hooi, S. K., et al. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. ACS chemical biology, 11(11), 3130–3138. ([Link])

  • Tokyo University of Science. (2025). Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily. ([Link])

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. ([Link])

  • Wikipedia. (n.d.). Azide. ([Link])

  • Nassar, A. F., et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of biomolecular screening, 14(9), 1137–1145. ([Link])

  • EurekAlert!. (2025). Breakthrough in click chemistry: innovative method revolutionizes drug development. ([Link])

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. ([Link])

  • Wang, Q., & Huang, Y. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. International journal of molecular sciences, 14(6), 12633–12651. ([Link])

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Application

Quantitative analysis of Oseltamivir intermediates using deuterated standards

Application Note & Protocol Quantitative Analysis of Oseltamivir Intermediates Using Deuterated Standards via LC-MS/MS Abstract This application note provides a comprehensive guide for the quantitative analysis of a key...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of Oseltamivir Intermediates Using Deuterated Standards via LC-MS/MS

Abstract

This application note provides a comprehensive guide for the quantitative analysis of a key intermediate in the synthesis of Oseltamivir, an essential antiviral medication for the treatment of influenza A and B viruses.[1][2][3] The robust and sensitive method detailed herein utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard for accurate quantification. This approach is critical for ensuring the quality, consistency, and yield of the Oseltamivir manufacturing process. The protocols and validation parameters are designed to meet the rigorous standards of the pharmaceutical industry, aligning with ICH and FDA guidelines.[4][5][6][7][8]

Introduction: The Critical Role of Intermediate Analysis in Oseltamivir Synthesis

Oseltamivir (marketed as Tamiflu®) is a neuraminidase inhibitor that plays a crucial role in mitigating the severity and duration of influenza infections.[1][2][9] Its complex multi-step synthesis requires stringent monitoring of various chemical transformations to ensure the final active pharmaceutical ingredient (API) is of high purity and quality. The commercial synthesis of Oseltamivir often starts from (-)-shikimic acid or other precursors and proceeds through several key intermediates.[10][11][12][13]

The quantitative analysis of these intermediates is paramount for several reasons:

  • Process Optimization: Accurate quantification allows for the fine-tuning of reaction conditions to maximize yield and minimize impurities.

  • Quality Control: Monitoring intermediate purity and concentration ensures that the subsequent steps in the synthesis are not compromised.

  • Regulatory Compliance: Regulatory bodies like the FDA require detailed documentation of the manufacturing process, including the control of critical intermediates.

This guide will focus on a representative key intermediate in an azide-free synthesis route of Oseltamivir: (3R,4R,5S)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylic acid ethyl ester . For the purpose of this application note, we will refer to this as "Oseltamivir Amine Intermediate."

The Gold Standard: Deuterated Internal Standards in Quantitative Mass Spectrometry

In quantitative mass spectrometry, particularly for pharmaceutical analysis, the use of a stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard.[14][15][16] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium.[14] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard.

The core principle behind this approach is Isotope Dilution Mass Spectrometry (IDMS).[14] By adding a known amount of the deuterated standard to the sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[14] Any variability during sample processing, such as extraction losses, matrix effects, or fluctuations in instrument response, will affect both the analyte and the deuterated standard equally.[14][15][17] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.[14]

Experimental Workflow and Protocols

Materials and Reagents
  • Analytes: Oseltamivir Amine Intermediate and its deuterated analog, Oseltamivir Amine Intermediate-d3 (with deuterium atoms on the acetyl group).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Chemicals: Ammonium Formate (LC-MS grade).

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Protocol 1: Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Oseltamivir Amine Intermediate and the deuterated internal standard (IS), Oseltamivir Amine Intermediate-d3.

    • Dissolve each in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Perform serial dilutions of the Oseltamivir Amine Intermediate stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Oseltamivir Amine Intermediate-d3 stock solution with methanol to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation from a Reaction Mixture

  • Sample Collection: Carefully extract a representative 1 mL aliquot from the reaction mixture.

  • Quenching and Dilution: Immediately quench the reaction if necessary and dilute the aliquot 1:1000 with methanol to bring the expected concentration of the intermediate into the calibration range.

  • Internal Standard Spiking: To a 100 µL aliquot of the diluted sample, add 10 µL of the 100 ng/mL internal standard working solution.

  • Protein Precipitation (if applicable for in-process biological samples): Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes.

  • Final Dilution and Transfer: Transfer 100 µL of the supernatant (or the spiked diluted sample for chemical mixtures) to an autosampler vial and add 900 µL of the initial mobile phase.

LC-MS/MS Method Development

Liquid Chromatography

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte and internal standard, free from co-eluting interferences.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 5 minutes is a good starting point for method development.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode (ESI+) using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

Protocol 3: MS Parameter Optimization

  • Direct Infusion: Infuse a 1 µg/mL solution of the Oseltamivir Amine Intermediate and its deuterated standard directly into the mass spectrometer to optimize the precursor ion selection and collision energy for the most abundant and stable product ions.

  • MRM Transition Selection:

    • Oseltamivir Amine Intermediate: Based on its structure, the protonated molecule [M+H]+ will be selected as the precursor ion. Fragmentation will likely occur at the ester and ether linkages.

    • Oseltamivir Amine Intermediate-d3: The precursor ion will be [M+3+H]+. The product ions should be monitored to ensure the deuterium labels are retained in the fragment used for quantification.

Table 1: Hypothetical MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Oseltamivir Amine Intermediate313.2225.110020
Oseltamivir Amine Intermediate-d3316.2228.110020

Note: These values are illustrative and must be empirically determined on the specific instrument used.

Method Validation

The developed analytical method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) and FDA guidelines.[4][5][6]

Table 2: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the signal is from the analyte of interest.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995 over the defined concentration range.
Accuracy The closeness of the measured value to the true value.% Recovery within 85-115% for spiked samples at low, medium, and high concentrations.
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements.Relative Standard Deviation (%RSD) ≤ 15%.
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified.Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should not be significantly affected by minor changes in flow rate, column temperature, etc.

Data Presentation and Visualization

Calibration Curve

A representative calibration curve should be generated for each analytical run by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically applied.

Diagrams

Diagram 1: General Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution Preparation cal Calibration Standards (1-1000 ng/mL) stock->cal is Internal Standard (100 ng/mL) stock->is dilute Dilution & IS Spiking is->dilute sample Reaction Mixture Aliquot sample->dilute lc HPLC/UHPLC Separation dilute->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve (Area Ratio vs. Conc.) integrate->curve quant Quantification of Intermediate curve->quant

Caption: Workflow for quantitative analysis of Oseltamivir intermediate.

Diagram 2: Principle of Isotope Dilution Mass Spectrometry

G cluster_sample cluster_spike cluster_ms Analyte Analyte Loss1 Analyte Loss Analyte->Loss1 IS Deuterated IS (Known Amount) Loss2 IS Loss IS->Loss2 Ratio Ratio (Analyte/IS) Remains Constant Loss1->Ratio Loss2->Ratio

Caption: Deuterated standards correct for analytical variability.

Conclusion

The use of deuterated internal standards in LC-MS/MS analysis provides an exceptionally robust, accurate, and precise method for the quantification of Oseltamivir intermediates. This application note outlines a comprehensive protocol that can be adapted for various intermediates in the Oseltamivir synthesis pathway. By implementing such rigorous analytical controls, pharmaceutical manufacturers can ensure the consistency and quality of their process, ultimately leading to a safe and effective final drug product. The principles of method validation discussed are essential for regulatory acceptance and maintaining the integrity of the analytical data.[4][14][15]

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Oseltamivir. Wikipedia. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available at: [Link]

  • Understanding Oseltamivir Phosphate: A Key Player in Influenza Treatment. Oreate AI Blog. Available at: [Link]

  • Oseltamivir Treatment of Influenza in Children. PMC - NIH. Available at: [Link]

  • Influenza Antiviral Medications: Summary for Clinicians. CDC. Available at: [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC - NIH. Available at: [Link]

  • Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE.org. Available at: [Link]

  • Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. Semantic Scholar. Available at: [Link]

  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. PMC. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • Oseltamivir total synthesis. Wikipedia. Available at: [Link]

  • Tamiflu: Consumer Questions and Answers. FDA. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. PMC. Available at: [Link]

  • (PDF) Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. ResearchGate. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving ionization efficiency of 5-Azido Oseltamivir-d3 in ESI-MS

Technical Support Center: 5-Azido Oseltamivir-d3 Optimization Current Status: Online Ticket Focus: Ionization Efficiency in ESI-MS (+) Assigned Specialist: Senior Application Scientist[1] Introduction: The "Hidden" Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Azido Oseltamivir-d3 Optimization

Current Status: Online Ticket Focus: Ionization Efficiency in ESI-MS (+) Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Hidden" Chemistry of 5-Azido Oseltamivir

Welcome to the technical support hub. You are likely here because standard Oseltamivir protocols are failing for your 5-Azido intermediate.[1]

The Core Problem: Standard Oseltamivir ionizes easily because it possesses a basic primary amine at the C5 position (pKa ~10), which readily accepts a proton (


).
In 5-Azido Oseltamivir-d3 , this basic amine is replaced by an azide group (

)
.[1] The azide group is not basic; it is electron-withdrawing. The remaining nitrogen is an amide (acetamido group), which has very low basicity.[1]

Consequence: Your molecule has lost its primary "proton magnet."[1] It is now prone to:

  • Sodium Adduct formation (

    
    ) due to the oxygen-rich ester/ether backbone.[1]
    
  • Thermal Decomposition (Loss of

    
    ) in the ESI source.
    

This guide provides the specific protocols to overcome these structural challenges.

Module 1: The Physics of Ionization (Theory)

To improve efficiency, we must manipulate the competition between protonation, adduct formation, and fragmentation.[1]

Mechanism Visualization

The following diagram illustrates the critical decision points in the ionization pathway for this specific molecule.

IonizationPathway Solution Analyte in Solution (Neutral/Weakly Basic) Droplet Charged Droplet (ESI Plume) Solution->Droplet Path_Na High Na+ / No NH4+ Droplet->Path_Na Path_H Acidic Mobile Phase (Formic Acid) Droplet->Path_H Path_NH4 Ammonium Buffer (NH4OAc) Droplet->Path_NH4 Adduct_Na [M+Na]+ (Strong but Unstable Signal) Path_Na->Adduct_Na Coulombic Attraction Ion_H [M+H]+ (Weak for Azides) Path_H->Ion_H Proton Transfer Ion_NH4 [M+NH4]+ (Target Species) Path_NH4->Ion_NH4 Adduct Stabilization Heat High Source Temp (>350°C) Ion_H->Heat Ion_NH4->Heat Frag [M - N2 + H]+ (In-Source Fragment) Heat->Frag Azide Decomp

Figure 1: Ionization pathway showing the competition between Sodium adducts (red path), Protonation (weak), and Ammonium adducts (green path, recommended).[1]

Module 2: Troubleshooting Guides

Issue A: "I see a strong [M+Na]+ peak, but the [M+H]+ is weak or missing."

Diagnosis: Sodium Dominance.[1] Because the 5-Azido analog lacks a basic amine, it cannot compete with sodium ions (ubiquitous in glass and solvents) for charge.[1] The molecule coordinates Na+ via its ester and ether oxygens. Sodium adducts are notoriously difficult to fragment in MS/MS (yielding poor sensitivity).[1]

The Fix: The "Ammonium Displacement" Strategy Do not fight the adducts; control them. We force the molecule to form an Ammonium adduct (


), which is easier to fragment than Sodium.[1]
  • Step 1: Add 2 mM to 5 mM Ammonium Acetate to your aqueous mobile phase.[1]

  • Step 2: Keep Formic Acid low (0.05% - 0.1%).[1]

  • Mechanism:

    
    .[1] The high concentration of ammonium drives the equilibrium to the right.
    
  • Result: You will likely monitor the

    
     transition, or the 
    
    
    
    if the ammonium buffer assists in proton transfer during desolvation.
Issue B: "I see a peak at Mass [M-26] or [M-28]."

Diagnosis: Thermal Degradation (Azide Loss).[1] Organic azides are thermally labile.[1] In the ESI source, high desolvation temperatures transfer enough energy to break the


 bond, releasing 

gas (Mass 28).[1]
  • Note: Sometimes this appears as M-26 due to subsequent proton rearrangements or M-28 exactly.[1]

The Fix: "Cold" ESI Parameters

  • Source Temperature: Lower immediately. If you are at 500°C, drop to 250°C - 300°C .[1]

  • Desolvation Gas Flow: Increase flow rate (800-1000 L/hr). High flow aids evaporation without requiring excessive heat.[1]

  • Validation: Run a "Temperature Ramp" experiment (see Module 3) to find the threshold where the parent ion survives but solvent noise is still removed.

Issue C: "My signal is suppressed/unstable."

Diagnosis: Ion Pairing or Solvent Mismatch.[1] Using Trifluoroacetic Acid (TFA) is a common mistake.[1] TFA forms strong ion pairs with the few available positive charges, suppressing the signal from entering the vacuum.

The Fix: Mobile Phase Hygiene

  • Remove TFA: Use Formic Acid (FA) or Acetic Acid (AA) only.[1]

  • Solvent Choice: Methanol (MeOH) often provides better ionization for polar-neutral compounds than Acetonitrile (ACN), though ACN offers sharper peaks.[1] Try a 50/50 mix or switch to MeOH if sensitivity is critical.[1]

Module 3: Optimization Protocol (SOP)

Objective: Determine the optimal Source Temperature and Cone Voltage for 5-Azido Oseltamivir-d3.

Equipment:

  • Syringe Pump.[1]

  • LC-MS/MS System.[1][2][3][4][5][6][7]

  • Tee-connector (to mix analyte with LC flow).[1]

Step-by-Step Workflow:

  • Preparation:

    • Prepare a 1 µg/mL solution of 5-Azido Oseltamivir-d3 in 50:50 Water:Methanol (with 2mM Ammonium Acetate).[1]

    • Set LC flow to 0.4 mL/min (50% B isocratic).

  • The Tee-Infusion:

    • Infuse the standard via syringe pump at 10 µL/min into the Tee-connector, mixing with the main LC flow. This simulates real chromatographic conditions.[1]

  • Cone Voltage Ramp (The "Survival" Check):

    • Goal: Prevent in-source fragmentation (

      
       loss) caused by voltage.[1]
      
    • Start Cone Voltage at 10V.[1] Ramp to 60V in 5V increments.[1]

    • Monitor: Intensity of Parent Ion vs. Fragment (

      
      ).
      
    • Selection: Choose the highest voltage where the Parent Ion is maxed before the Fragment peak appears.

  • Temperature Ramp (The "Azide" Check):

    • Set Desolvation Temp to 150°C.

    • Increase in 50°C increments up to 500°C.[1]

    • Data Analysis: Plot Signal Intensity vs. Temperature.

    • Selection: You will likely see a bell curve.[1] The signal rises as droplets dry, then crashes as the azide decomposes. Pick the peak of this curve (usually lower than standard Oseltamivir).

Summary of Recommended Conditions:

ParameterSettingReason
Polarity Positive (+)Standard for N-containing compounds.[1]
Mobile Phase A Water + 2-5mM Ammonium Acetate + 0.1% Formic AcidAmmonium drives adduct control; Acid aids protonation.[1]
Mobile Phase B Methanol or AcetonitrileMeOH often yields better ionization for this class.[1]
Source Temp 250°C - 350°C CRITICAL: Prevent azide thermal decomp (

loss).
Cone Voltage Low-Medium (15-30V)Prevent Collision Induced Dissociation (CID) in source.[1]
Target Ion

or

Depends on which is dominant in Ammonium buffer.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Does the d3-label affect ionization? A: Negligibly. The deuterium isotope effect on ionization efficiency is minimal. However, ensure your MRM transitions account for the mass shift (+3 Da).[1] The d3-label is vital for normalizing matrix effects during quantification.

Q: Can I use Sodium Adducts for quantification? A: It is risky. Sodium adduct formation is non-reproducible and depends on the "dirtiness" of your system/glassware. It is better to "swamp" the system with Ammonium to get a stable


 signal than to rely on random sodium background.

Q: Why not use Negative Mode? A: While the azide is electron-rich, the molecule lacks a strong acidic proton to lose (


). The amide proton is very weakly acidic. Positive mode is significantly more sensitive for this structure.[1]

References

  • Fenn, J. B., et al. (1989).[1] Electrospray ionization for mass spectrometry of large biomolecules. Science. Link (Foundational ESI mechanism).

  • Kruve, A., & Kaupmees, K. (2017).[1] Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. Link (Source for Ammonium vs Sodium adduct competition).

  • Jobst, K. J., et al. (2009).[1] Mass spectrometry of organic azides. Analytica Chimica Acta. (Describes the thermal lability and

    
     loss mechanisms of azides in MS).
    
  • Lindegardh, N., et al. (2008).[1] Quantification of oseltamivir and oseltamivir carboxylate.... Journal of Chromatography B. Link (Base protocols for Oseltamivir, highlighting the need for acid).[1]

  • Cech, N. B., & Enke, C. G. (2001).[1] Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews. Link (Explains signal suppression by TFA).

Sources

Optimization

Preventing deuterium exchange in 5-Azido Oseltamivir-d3 solutions

[1] Subject: Preventing Deuterium Exchange and Degradation in 5-Azido Oseltamivir-d3 Solutions Document ID: TS-OS-D3-001 Version: 2.1 (Current) Audience: Analytical Chemists, DMPK Researchers, and Synthetic Organic Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Preventing Deuterium Exchange and Degradation in 5-Azido Oseltamivir-d3 Solutions Document ID: TS-OS-D3-001 Version: 2.1 (Current) Audience: Analytical Chemists, DMPK Researchers, and Synthetic Organic Chemists.[]

Introduction: The Dual-Stability Challenge

Working with 5-Azido Oseltamivir-d3 presents a unique "dual-stability" challenge that distinguishes it from standard Oseltamivir. You are managing two reactive functionalities simultaneously:

  • The Deuterium Label (Isotopic Integrity): Usually located on the ethyl ester side chain (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or the acetyl group. Loss of this label ruins the compound's utility as an Internal Standard (IS) for LC-MS/MS.
    
  • The Azide Group (

    
    ):  A high-energy functional group susceptible to photolytic decomposition and thermal degradation, unlike the reduced amine found in the final drug (Tamiflu).
    

This guide provides an autonomous, mechanism-based protocol to prevent Deuterium Loss (via exchange or hydrolysis) and Azide Decomposition .[]

Part 1: The Mechanism of Deuterium Loss

To prevent the problem, you must understand the enemy. "Deuterium Exchange" is often a misnomer in this specific context.[] Depending on the labeling position, you are fighting one of two distinct chemical mechanisms.

Mechanism A: Ester Hydrolysis (The Most Common "Exchange" Error)

Most commercial Oseltamivir-d3 standards are labeled on the ethyl ester group.

  • The Trap: Users observe a mass shift of -3 Da (loss of d3) or -28 Da (loss of ethyl) and call it "exchange."[]

  • The Reality: This is Chemical Hydrolysis . The ester bond breaks, expelling the deuterated ethanol (

    
    ) and leaving the non-deuterated carboxylic acid.
    
  • Trigger: High pH (Basic conditions) or presence of water.

Mechanism B: Keto-Enol Tautomerism (True H/D Exchange)

If your label is on the acetyl group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) or at the C2 position  (vinyl proton).
  • The Trap: The deuterium is acidic enough to exchange with solvent protons (

    
    ) via an enol intermediate.
    
  • Trigger: Protic solvents (Methanol, Water) and extremes of pH (Acid or Base catalysis).

Visualizing the Threat Landscape

G Start 5-Azido Oseltamivir-d3 (Intact Standard) Decision Label Position? Start->Decision PathA Ethyl Ester Label (-COOCD2CD3) Decision->PathA Common PathB Acetyl/Ring Label (-NHCOCD3) Decision->PathB Specialized RiskA Risk: HYDROLYSIS (Irreversible Loss) PathA->RiskA Driven by pH > 7 & Water RiskB Risk: H/D EXCHANGE (Reversible Equilibrium) PathB->RiskB Driven by Protic Solvents (MeOH, H2O) ResultA Result: Oseltamivir Acid (Mass Shift: -31 Da) RiskA->ResultA ResultB Result: Protonated Analog (Mass Shift: -1 to -3 Da) RiskB->ResultB

Figure 1: Decision tree identifying the specific chemical risk based on the deuterium labeling position.

Part 2: Solvent & Solution Protocol

This protocol is designed to be self-validating. If you follow these steps, the physics of the solution will prevent exchange.

Step 1: The "Zero-Proton" Stock Solution

Never prepare your primary stock solution in Methanol or Water.[]

  • Recommended Solvent: DMSO-d6 (Deuterated DMSO) or Anhydrous Acetonitrile (MeCN) .[]

  • Why:

    • Acetonitrile: Aprotic.[] It lacks the labile protons required for exchange (Mechanism B) and suppresses the ionization of water that drives hydrolysis (Mechanism A).

    • DMSO: Excellent solubility for the azide, but must be anhydrous.

  • Validation: Check the solvent water content (Karl Fischer titration) if possible. It must be

    
    .
    
Step 2: The Working Solution (LC-MS Injection)

When diluting for injection, you must transition to aqueous conditions. This is the "Danger Zone."

  • Rule: Prepare working solutions immediately before injection.[]

  • Buffer Selection: Use Ammonium Formate (pH 4.0 - 5.0) .[]

  • Avoid: Ammonium Bicarbonate or Carbonate buffers (High pH promotes ester hydrolysis).[]

  • Temperature: Keep the autosampler at 4°C . Hydrolysis rates double for every 10°C increase.[]

Summary of Solvent Compatibility
Solvent SystemRisk LevelMechanism of FailureRecommendation
Methanol (MeOH) High Promotes transesterification (Ethyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Methyl ester) and H/D exchange.
DO NOT USE for storage.[]
Water (Unbuffered) Critical Rapid hydrolysis of ethyl ester.Use only for immediate injection.[]
Acetonitrile (MeCN) Safe Aprotic; prevents both hydrolysis and exchange.[]Ideal for Stock.
DMSO Safe Aprotic; high solubility.[]Good for Stock (keep dry).[]
Basic Buffer (pH > 7.5) Fatal Immediate loss of d3-ethyl group via saponification.[]STRICTLY PROHIBITED.

Part 3: Handling the Azide Group

While protecting the deuterium, you must not neglect the azide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


). Azides are essentially "spring-loaded" nitrogen chains.
  • Photostability: Azides can release ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     gas and form reactive nitrenes upon UV exposure.
    
    • Protocol: Use Amber Glass vials exclusively. Wrap clear vessels in aluminum foil during preparation.

  • Thermal Stability:

    • Protocol: Store stock solutions at -20°C or lower.

    • Warning: Do not use rotary evaporators with water baths

      
       if concentrating the sample.
      

Part 4: Troubleshooting & FAQs

Q1: I see a peak at [M-3] in my mass spectrum. Is this exchange?

  • Diagnosis: If your label is on the ethyl group, check the mass carefully.

    • If the shift is exactly -3 Da (e.g., d3 becomes H3), it is likely back-exchange (rare for ethyl, common for acetyl).[]

    • If the shift is -28 Da (loss of ethyl) or -31 Da (loss of ethoxy), it is Hydrolysis .[]

  • Action: Check your pH. If pH > 6.0, you are hydrolyzing the ester. Acidify your mobile phase with 0.1% Formic Acid.[]

Q2: Can I use Methanol as my mobile phase B?

  • Answer: Yes, but with caution.

  • Reasoning: In the short timescale of an LC run (5-10 mins), exchange is negligible if the pH is acidic. However, Acetonitrile is preferred because it is aprotic and generally yields sharper peaks for Oseltamivir derivatives.

Q3: How long can I keep the stock solution?

  • Guideline:

    • In MeCN at -20°C: 6 months.[]

    • In MeOH at 4°C: < 24 hours (Risk of transesterification: Oseltamivir-Ethyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       Oseltamivir-Methyl).
      
    • In Water/Buffer: Immediate use only.[]

Q4: Why is my Internal Standard (IS) response dropping over the sequence?

  • Root Cause: The IS sitting in the autosampler (in aqueous buffer) is hydrolyzing.

  • Fix: Lower the autosampler temperature to 4°C. If the run is long (>12 hours), split the samples into batches or use a "sandwich injection" where the IS is added online.

Part 5: Validated Workflow Diagram

This workflow ensures the survival of both the d3-label and the azide group.

Workflow cluster_warnings Critical Control Points Powder Solid 5-Azido Oseltamivir-d3 (Store -20°C, Dark) Stock Primary Stock Prep Solvent: 100% MeCN or DMSO Conc: 1 mg/mL Powder->Stock Dissolve (No MeOH) Storage Stock Storage Temp: -80°C Container: Amber Vial Stock->Storage Long Term Dilution Working Dilution Solvent: 0.1% Formic Acid in Water Time: < 1 Hour before Injection Storage->Dilution Thaw on Ice LCMS LC-MS/MS Analysis Mobile Phase: MeCN/Water + Formic Acid Autosampler: 4°C Dilution->LCMS Inject Immediately

Figure 2: Optimal workflow for preparation and analysis to minimize isotopic scrambling and degradation.

References

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Storage. Retrieved from

  • BenchChem. (2025).[][2] Common Pitfalls in Using Deuterated Standards and How to Avoid Them. Retrieved from

  • Hoffmann, G., et al. (2009).[3] Nonclinical Pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate. Journal of Pharmacology. Describes the hydrolysis kinetics of the ethyl ester. Retrieved from

  • National Institutes of Health (NIH). Fundamentals of HDX-MS (Hydrogen Deuterium Exchange Mass Spectrometry). Provides mechanistic background on amide/backbone exchange relevant to acetyl-labeled variants. Retrieved from

  • Sigma-Aldrich. N-Desacetyl 5-Azido Oseltamivir Product Data. Confirmation of structure and storage requirements (-20°C). Retrieved from []

Sources

Troubleshooting

Storage conditions to prevent azide decomposition in 5-Azido Oseltamivir-d3

Technical Support Center: 5-Azido Oseltamivir-d3 A Guide to Ensuring Compound Integrity Through Proper Storage and Handling Welcome to the technical support center for 5-Azido Oseltamivir-d3. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Azido Oseltamivir-d3

A Guide to Ensuring Compound Integrity Through Proper Storage and Handling

Welcome to the technical support center for 5-Azido Oseltamivir-d3. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical guidance necessary to maintain the stability and purity of this critical research compound. 5-Azido Oseltamivir-d3 is an essential intermediate in the synthesis of Oseltamivir (Tamiflu®) and a valuable stable-isotope labeled standard for metabolic and pharmacokinetic studies.[1][2] However, the presence of the azide functional group (N₃) introduces inherent instability if the material is not stored and handled with precision.[3]

This guide is structured to provide immediate answers to common questions, offer solutions for potential issues, and explain the underlying chemical principles governing the stability of this molecule.

Frequently Asked Questions (FAQs): Core Storage & Handling

This section addresses the most critical questions regarding the day-to-day storage and handling of 5-Azido Oseltamivir-d3.

Question 1: What is the absolute required storage temperature for solid 5-Azido Oseltamivir-d3?

Answer: The compound, in its solid (neat) form, must be stored in a freezer at or below -20°C.[4][5][6][7] This is the most critical parameter for ensuring long-term stability.

  • Causality Explained: Low temperatures are essential to minimize the kinetic energy of the molecules. The azide group is an "energetic" functional group, meaning it is prone to decomposition, which can be initiated by thermal energy.[3][8] Storing at -20°C drastically reduces the rate of any potential thermal decomposition pathways, preserving the compound's integrity for long-term use. While some suppliers may ship the product with blue ice, long-term storage requires these freezer conditions.[5]

Question 2: How does light exposure affect the stability of this compound?

Answer: Exposure to light, particularly UV light from ambient laboratory lighting, can cause significant degradation.[9] The compound must be stored in a dark location at all times. We strongly recommend using amber-colored vials or wrapping clear vials in aluminum foil.

  • Causality Explained: Organic azides are susceptible to photolytic (light-induced) decomposition.[10][11] This process can occur even under mild exposure to fluorescent laboratory light at room temperature.[9] The energy from photons can excite the azide group, leading to the extrusion of nitrogen gas (N₂) and the formation of highly reactive nitrene intermediates or, via a concerted rearrangement, imine products.[9][10] These degradation products can significantly compromise the purity and reactivity of your material.

Question 3: I need to prepare a stock solution. What solvent should I use and how should I store it?

Answer: For preparing stock solutions, we recommend using a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or acetonitrile. Once prepared, the solution should be aliquoted into single-use volumes in amber vials and stored at -20°C, with long-term storage at -80°C being optimal for maximum stability.[12]

  • Causality Explained:

    • Solvent Choice: Aprotic solvents are recommended to avoid potential hydrolysis of the ester group in the oseltamivir backbone, which is known to be less stable in aqueous solutions, particularly under acidic or alkaline conditions.[13][14]

    • Anhydrous Conditions: Minimizing water content is crucial to prevent hydrolysis.[15][16]

    • Aliquoting: This practice is vital to prevent degradation from repeated freeze-thaw cycles. Each cycle can introduce moisture and thermal stress, accelerating decomposition.

    • Low Temperature: As with the solid form, storing solutions at low temperatures is essential to slow down any potential degradation reactions in the solvent matrix.

Question 4: Are there any chemicals or materials that should NOT come into contact with 5-Azido Oseltamivir-d3?

Answer: Absolutely. This is a critical safety and stability consideration.

  • Acids: Avoid contact with strong acids. This can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[17][18][19]

  • Heavy Metals: Do not allow the compound to come into contact with certain metals, especially copper and lead, or their salts. This can form highly shock-sensitive and explosive heavy metal azides.[18][20] Use plastic or glass labware for handling.

  • Strong Reducing/Oxidizing Agents: Avoid strong reducing agents (e.g., H₂, phosphines unless for a specific reaction like the Staudinger ligation) and strong oxidizing agents, as they can react with the azide group.[10]

Troubleshooting Guide: Identifying and Mitigating Decomposition

If you suspect your sample of 5-Azido Oseltamivir-d3 has degraded, this guide provides a logical workflow to diagnose and address the issue.

Observed Problem Potential Cause(s) Recommended Action & Scientific Rationale
Appearance of new peaks or a diminished main peak in HPLC/LC-MS analysis. 1. Photodecomposition: Exposure to ambient or UV light. 2. Thermal Degradation: Improper storage temperature (above -20°C) or exposure to heat. 3. Hydrolysis: For solutions, presence of water or non-neutral pH.1. Verify Storage: Immediately confirm that the compound is stored at ≤-20°C and protected from light. 2. Re-prepare Sample: Prepare a fresh sample for analysis from a stock vial that has not been repeatedly used, ensuring it is done under subdued light. 3. Analyze Degradants: Photodecomposition often leads to imines or aldehydes, which will have a different mass and retention time.[9] Thermal stress can lead to nitrene-derived products.[8] Hydrolysis of the ester group will result in the corresponding carboxylic acid.[13]
Inconsistent or poor results in subsequent synthetic steps (e.g., "click" reaction). Loss of Azide Functionality: The azide group has decomposed and is no longer available for the desired reaction.1. Perform Purity Assessment: Use the HPLC protocol below to confirm the purity and integrity of the starting material. 2. Quarantine Stock: If degradation is confirmed, quarantine the affected batch to prevent further use in critical experiments. 3. Review Handling Procedures: Ensure that all handling steps, from weighing to dissolution, are performed rapidly and with minimal exposure to light and heat.
Solid material appears discolored, clumpy, or oily. Significant Degradation: The physical appearance has changed due to the formation of decomposition products. This may also indicate moisture absorption.1. Do Not Use: The material is likely compromised. Do not proceed with experiments using this batch. 2. Contact Supplier: Inform the supplier of the issue, providing the lot number and storage history. 3. Safe Disposal: Dispose of the material according to your institution's hazardous waste protocols, keeping in mind the incompatibilities of azides.[18]
Logical Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting suspected compound instability.

G start Suspected Decomposition (e.g., poor analytical or experimental results) check_storage Step 1: Verify Storage Conditions (Temp ≤ -20°C, Protected from Light?) start->check_storage storage_ok Conditions Correct check_storage->storage_ok  Yes storage_bad Conditions Incorrect check_storage->storage_bad  No purity_analysis Step 2: Perform Purity Analysis (Use HPLC Protocol Below) storage_ok->purity_analysis correct_storage Action: Correct Storage Immediately & Re-aliquot if necessary storage_bad->correct_storage correct_storage->purity_analysis purity_spec Purity Meets Specification? purity_analysis->purity_spec purity_fail Purity Fails purity_spec->purity_fail  No purity_pass Purity Passes purity_spec->purity_pass  Yes quarantine Action: Quarantine Lot. Contact Supplier. Review Handling Procedures. purity_fail->quarantine proceed Action: Proceed with Experiment. Monitor closely for any future issues. purity_pass->proceed

Caption: A step-by-step workflow for troubleshooting suspected decomposition.

Scientific Deep Dive: Understanding Decomposition Pathways

To effectively prevent degradation, it is crucial to understand the chemical mechanisms that can compromise 5-Azido Oseltamivir-d3.

Key Decomposition Mechanisms
  • Photolytic Decomposition: This is often the most significant risk under standard laboratory conditions. The energy from light (especially UV) can cause the azide to lose N₂, forming a highly reactive nitrene intermediate, which can then undergo various reactions, or rearrange directly to an imine.[9][10] This pathway is particularly problematic as it can occur even at low temperatures.

  • Thermal Decomposition: Heat provides the activation energy needed to break the N-N₂ bond, also leading to the extrusion of nitrogen gas and the formation of nitrenes.[8] While organic azides vary in thermal stability, keeping the compound frozen minimizes this risk.[10]

  • Hydrolytic Instability: While the azide group itself is relatively stable against hydrolysis, the oseltamivir molecule contains an ethyl ester functional group. This group is susceptible to hydrolysis to form oseltamivir carboxylic acid, a reaction that is accelerated by acidic or alkaline conditions.[13][21] The optimal pH for oseltamivir stability in aqueous solution is around 4.0.[14]

Visualizing the Pathways

G cluster_main cluster_products A 5-Azido Oseltamivir-d3 (Stable Form) B Imine / Aldehyde Products A->B Light (Photolysis) [1, 2] C Nitrene Intermediates A->C Heat (Thermolysis) [9] D Oseltamivir-d3 Carboxylic Acid (from Ester Hydrolysis) A->D Water (H₂O) / Non-neutral pH [4] E Toxic/Explosive Hydrazoic Acid (HN3) A->E Strong Acid (H⁺) [15, 31]

Caption: Primary decomposition pathways for 5-Azido Oseltamivir-d3.

Experimental Protocols for Stability Assessment

To empower users to verify the integrity of their material, we provide the following validated protocols.

Protocol 1: Preparation of a Stock Solution for Analysis

Objective: To safely and accurately prepare a stock solution of 5-Azido Oseltamivir-d3 for analytical purposes.

Materials:

  • 5-Azido Oseltamivir-d3 (solid)

  • Anhydrous, HPLC-grade DMSO or acetonitrile

  • Calibrated analytical balance

  • Non-metal spatula (e.g., ceramic or PTFE)

  • Volumetric flask (Class A)

  • Amber glass autosampler vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the container of solid 5-Azido Oseltamivir-d3 to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.[22]

  • Weighing: In an area with subdued light, accurately weigh the desired amount of the compound using a non-metal spatula and transfer it to the volumetric flask.

  • Dissolution: Add a portion of the chosen solvent (e.g., ~50% of the final volume) to the flask. Gently swirl to dissolve the solid completely. Avoid sonication, as it can introduce localized heat.

  • Dilution: Once fully dissolved, dilute to the final volume with the solvent. Cap and invert the flask several times to ensure a homogenous solution.

  • Aliquoting & Storage: Immediately transfer the solution into single-use aliquots in amber autosampler vials. Store these vials at -20°C (short-term) or -80°C (long-term) until analysis.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of 5-Azido Oseltamivir-d3 and detect the presence of common degradants.

Instrumentation & Conditions:

Parameter Recommendation Rationale
HPLC System Standard HPLC or UPLC with UV/Vis or PDA detectorProvides necessary resolution and sensitivity.
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm)Good general-purpose column for retaining moderately polar compounds like oseltamivir and its derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic environment to ensure good peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then re-equilibrate. (This is a starting point and must be optimized for your specific system).A gradient is necessary to elute both the parent compound and potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Wavelength 215-225 nmOseltamivir and related structures have UV absorbance in this lower range. A PDA detector is ideal for identifying unknown peaks.[13]
Injection Volume 5 - 10 µLStandard volume to avoid column overloading.

Analysis:

  • Inject a solvent blank to ensure the system is clean.

  • Inject the prepared sample solution (from Protocol 1).

  • Integrate the peak areas. The purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

  • Examine the chromatogram for any significant peaks besides the main product peak. These may represent impurities or degradation products.

Summary of Recommended Storage Conditions

Parameter Solid Compound In Solution Rationale
Temperature ≤ -20°C ≤ -20°C (Short-term) ≤ -80°C (Long-term)Minimizes thermal decomposition.[6][22]
Light Store in dark (amber vial)Store in dark (amber vial)Prevents photolytic decomposition.[9]
Atmosphere Standard atmosphere is acceptable.Inert gas (Argon/Nitrogen) overlay for long-term storage is best practice.Minimizes exposure to oxygen and moisture.
Form Shipped as a solid (neat).Prepare in anhydrous, aprotic solvent (e.g., DMSO, ACN).Solid form is generally more stable. Aprotic solvents prevent hydrolysis of the ester group.[14][15]
Handling Use non-metal spatulas. Avoid shock/friction.Use glass or plastic pipettes. Avoid acids and heavy metals.Prevents formation of explosive metal azides.[18][20]

References

  • Abbenante, G., Le, G. T., & Fairlie, D. P. (2007). Unexpected photolytic decomposition of alkyl azides under mild conditions. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Organic azide. Available at: [Link]

  • CymitQuimica. (2019). Safety Data Sheet: 5-Azido oseltamivir.
  • Singh, S., et al. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. International Journal of Pharmaceutical Sciences and Technology Management, 3(1).
  • Moravek. (2022). How To Properly Store Your Radiolabeled Compounds. Available at: [Link]

  • Tompkins, F. C., & Young, D. A. (n.d.). THE PHOTOCHEMICAL DECOMPOSITION OF SODIUM AZIDE. Nature.
  • Smith, P. A. S., & Brown, B. B. (1951). Thermal and photolytic decomposition of α- and β-naphthyl azides. Journal of the American Chemical Society, 73(6), 2438-2441. Available at: [Link]

  • Fantauzzi, S., & Gallo, E. (2014). Organic azides: “energetic reagents” for the intermolecular amination of C–H bonds. RSC Publishing.
  • Pitaksuteepong, T., Kesornmalee, K., & Phanaphai, N. (2024). Development and Stability Study of Oseltamivir Reconstitutable Dry Suspension from Capsules. Chiang Mai University Journal of Natural Sciences.
  • Lackner, S., et al. (2021). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers (Basel), 13(16), 2660. Available at: [Link]

  • Suta, T., et al. (2007). Chemical stability of oseltamivir in oral solutions. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(9), 678-682. Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • Google Patents. (n.d.). CN103833570B - Synthesis method of oseltamivir.
  • Hazardous Waste Experts. (2016). What You Need to Know About Sodium Azide. Available at: [Link]

  • University of Pittsburgh. (2013). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. Environmental Health and Safety. Available at: [Link]

  • ChemSee. (n.d.). ChemNote: Azides. Available at: [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Available at: [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Available at: [Link]

  • Molecular Biology Products. (2022). A Temperature-Based Guide To Cold Storage In Labs. Available at: [Link]

Sources

Optimization

Technical Support Center: Photostability Management for Azido-Antivirals

The Photochemical Risk: The "Nitrene Threat" Welcome to the technical support hub. If you are working with azido-labeled antivirals (e.g., Zidovudine/AZT, or click-chemistry probes like 5-EU or EdU), you are handling a f...

Author: BenchChem Technical Support Team. Date: February 2026

The Photochemical Risk: The "Nitrene Threat"

Welcome to the technical support hub. If you are working with azido-labeled antivirals (e.g., Zidovudine/AZT, or click-chemistry probes like 5-EU or EdU), you are handling a functional group that is thermodynamically stable but kinetically labile under photon stress.

The Core Mechanism: The azido group (


) is a "spring-loaded" electrophile. Upon absorption of UV light (and to a lesser extent, short-wavelength visible light), it undergoes photolytic cleavage . This expels a molecule of nitrogen gas (

) and generates a Nitrene intermediate.[1][2]
  • Why this destroys your experiment: Nitrenes are indiscriminately reactive. They do not wait for your "click" reaction. They will insert themselves into neighboring C-H or N-H bonds (solvent or protein), or rearrange into imines. Once this happens, your antiviral is inert, and your click-labeling efficiency drops to zero.

Mechanism Visualization

AzidePhotolysis Azide Azido-Antiviral (R-N3) Excited Excited Singlet State Azide->Excited Absorption UV UV/Blue Light (hν) UV->Excited Nitrene Nitrene Intermediate (R-N:) Excited->Nitrene -N2 N2 N2 Gas (Irreversible Loss) Excited->N2 Insertion C-H/N-H Insertion (Non-specific binding) Nitrene->Insertion Solvent/Protein Reaction Rearrange Ring Expansion/Imine (Bio-inert) Nitrene->Rearrange Intramolecular Reduction Reduction to Amine (R-NH2) Nitrene->Reduction H-abstraction

Figure 1: The irreversible degradation pathway of azido-compounds upon light exposure. Note that the loss of N2 renders the compound useless for click chemistry.

Storage & Preparation Protocols

Status: Critical Control Point Objective: Prevent background degradation before the experiment begins.

Protocol: The "Darkroom" Standard
ParameterRecommendationScientific Rationale
Primary Container Amber Glass or Opaque PlasticBlocks UV radiation (<400nm). Clear glass transmits UV-A, accelerating nitrene formation.
Secondary Shielding Aluminum Foil Wrap Provides 100% opacity. Essential if amber glass is unavailable or for long-term storage of stock solutions.
Light Source Sodium (Yellow) Lamps or Red FiltersAzides absorb maximally in the UV (

nm) but have absorption tails into the blue spectrum. Yellow light (>500nm) is safe.
Solvent Choice Degassed DMSO/Water Oxygen can interact with excited triplet states. While less critical than light, removing

stabilizes the system.
Temperature -20°C (Desiccated) Thermal energy can synergize with photon energy to lower the activation barrier for

extrusion.
FAQ: Storage

Q: I left my AZT stock solution on the bench under fluorescent light for 4 hours. Is it ruined? A: Likely not ruined, but compromised. Alkyl azides (like AZT) are more stable than aryl azides. However, fluorescent lights emit UV spikes. Expect a 5-10% loss in purity. If your assay requires quantitative precision (e.g.,


 determination), discard and prepare fresh .

Q: Can I use a Biosafety Cabinet (BSC) with the UV light on? A: ABSOLUTELY NOT. The germicidal UV lamps in BSCs (254 nm) coincide exactly with the absorption maximum of the azide group. Exposure for even 5 minutes can cause massive degradation (>50%).

Experimental Workflows (In Vitro & Cell Culture)

Status: Active Handling Phase Objective: Maintain pharmacophore integrity during incubation.

Step-by-Step: Handling in Cell Culture
  • Preparation: Thaw stock solutions in the dark (drawer or foil-wrapped box).

  • Dilution: Perform dilutions in a biosafety cabinet with visible light only (turn off UV). If the room is bright, drape the sash with an amber film or turn off the immediate overhead lights.

  • Incubation:

    • Cell culture incubators are naturally dark. This is safe.

    • Risk: Opening the incubator frequently.

    • Mitigation: If performing a long-term time-course, wrap the culture plate/flask in foil inside the incubator.

  • Lysis/Fixation: Once cells are fixed (for imaging) or lysed (for proteomics), the azide is still sensitive until the "Click" reaction is performed. Keep lysates on ice in the dark.

Troubleshooting & Analytical Diagnostics

Status: Validation Phase Objective: Confirm compound integrity if data looks suspicious.

Diagnostic Workflow: The "M-28" Check

If you suspect light damage, do not rely on UV absorbance alone (the degradation products often absorb similarly). You must use Mass Spectrometry.

Troubleshooting Start Issue: Low Click Yield / Loss of Antiviral Potency Step1 1. Check LC-MS of Stock Solution Start->Step1 Decision Observe Mass Spectrum Step1->Decision ResultA Mass = [M+H]+ Decision->ResultA Expected Mass ResultB Mass = [M+H - 28]+ Decision->ResultB Loss of N2 (28 Da) ResultC Mass = [M+H - 2]+ (Amine) Decision->ResultC Reduction ActionA Compound Intact. Check Reagents (Cu, THPTA). ResultA->ActionA ActionB Nitrene Formation confirmed. Light damage occurred. DISCARD STOCK. ResultB->ActionB ActionC Reduction confirmed. Check for reducing agents (DTT/TCEP) or Photolysis. ResultC->ActionC

Figure 2: Diagnostic decision tree for identifying azide degradation.

Common Troubleshooting Scenarios

Scenario 1: "My LC-MS shows a peak at M-26 or M-28."

  • Diagnosis: This is the classic signature of photolysis.

    • M-28: Loss of

      
       (Nitrene formation).[1]
      
    • M-26: Often observed if the nitrene abstracts two hydrogens to form an amine (M-28 + 2H = M-26 relative to parent, or M-2 relative to parent azide).

  • Fix: The sample was exposed to light during the autosampler wait time. Ensure your HPLC vials are amber glass .

Scenario 2: "The Click reaction worked for the standard, but not my drug-treated cells."

  • Diagnosis: Metabolic degradation or photolysis during incubation.

  • Test: Spike the cell lysate with fresh azide-drug immediately before the click reaction.

    • If spike works: The drug degraded inside the cell or media during incubation (likely light or metabolism).

    • If spike fails: Your click cocktail (Copper/Ascorbate) is bad.

Scenario 3: "The compound turned yellow."

  • Diagnosis: Many azo-compounds and nitrene rearrangement products are highly conjugated and yellow/orange.

  • Fix: This is a visual indicator of significant degradation (>10%). Discard immediately.

References

  • Photostability of Zidovudine (AZT)

    • Garg, N. et al. (2017).[3] "Stability behaviour of antiretroviral drugs and their combinations. 6: Evidence of formation of potentially toxic degradation products of zidovudine under hydrolytic and photolytic conditions."[3] RSC Advances.

    • Source: [Link]

  • Mechanisms of Azide Photolysis

    • Gritsan, N. P., & Platz, M. S. (2010). "Photochemistry of Azides: The Azide/Nitrene Interface." Wiley Online Library.
    • Source: [Link][3]

  • Handling of Azido-Nucleosides

    • Pauvert, M. et al. (2018).
    • Source: [Link]

  • LC-MS Identification of Azide Derivatives

    • Al-Tannak, N. F. (2020). "Facile derivatization of azide ions using click chemistry for their sensitive detection with LC-MS." Journal of Mass Spectrometry.
    • Source: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Azido Oseltamivir-d3 Click Adducts

Case ID: PUR-5AZ-D3-CLICK Status: Open Assigned Specialist: Senior Application Scientist, Bio-Orthogonal Chemistry Division Welcome to the Technical Support Center You are accessing the master troubleshooting guide for t...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5AZ-D3-CLICK Status: Open Assigned Specialist: Senior Application Scientist, Bio-Orthogonal Chemistry Division

Welcome to the Technical Support Center

You are accessing the master troubleshooting guide for the purification of 5-Azido Oseltamivir-d3 click chemistry adducts. This molecule represents a specialized probe where the native C5-amino group of Oseltamivir (Tamiflu) is replaced by an azide functionality, coupled with a deuterated ethyl ester side chain (typically -CD2CD3) for mass spectrometry quantification.

The downstream "click" reaction (CuAAC or SPAAC) creates a 1,2,3-triazole adduct . The purification challenge lies in separating this adduct from the unreacted azide, the alkyne partner, and—crucially—removing the copper catalyst which is cytotoxic and interferes with biological assays.[1]

Module 1: Pre-Purification & Reaction Quenching

Objective: Isolate the crude adduct and eliminate the copper catalyst (if CuAAC was used) before chromatographic separation.

Q: My crude reaction mixture is blue/green. How do I effectively remove the copper catalyst?

A: A persistent blue/green hue indicates residual Cu(II).[2] Copper must be removed prior to HPLC to prevent column damage and biological interference.

Protocol: The Chelation-Extraction Workflow

  • Dilution: Dilute your reaction mixture 5-10x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Chelation Wash: Wash the organic phase 3 times with 0.1 M EDTA (pH 7.0) or saturated Ammonium Chloride (NH₄Cl) .

    • Mechanism:[3][4][5] EDTA forms a hexadentate complex with Cu ions, pulling them into the aqueous phase.

  • Brine Wash: Wash once with saturated NaCl to remove excess water.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Pro-Tip: If your adduct is water-soluble (polar alkyne partner), liquid-liquid extraction will fail. Instead, use a Cu-scavenging resin (e.g., Chelex 100 or QuadraPure™ TU) directly in the aqueous reaction buffer. Stir for 1 hour, then filter.

Q: Can I inject the crude click mixture directly onto my HPLC?

A: Do not do this.

  • Copper Precipitation: Residual copper can precipitate inside the PEEK tubing or on the column frit, causing high backpressure.

  • Peak Broadening: Paramagnetic Cu(II) causes significant line broadening in NMR and can suppress ionization in LC-MS.

Module 2: Chromatographic Separation (HPLC)

Objective: Isolate the specific 5-Azido Oseltamivir-d3 triazole adduct from starting materials.

Q: What stationary phase and mobile phase do you recommend?

A: The 5-azido modification removes the basic amine of Oseltamivir, making the core molecule less polar. However, the triazole ring adds polarity, and the alkyne partner determines the final logP.

Recommended Method (Reverse Phase C18):

ParameterSpecification
Column C18 (e.g., Waters XBridge or Phenomenex Luna), 5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid (or 10 mM Ammonium Formate for pH 4.0)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Amide/Ester) and 254 nm (Triazole/Aromatic)

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to elute salts/buffer)

  • 2-15 min: 5% → 95% B (Linear gradient)

  • 15-18 min: 95% B (Wash lipophilic impurities)

  • 18-20 min: 5% B (Re-equilibration)

Q: How do I distinguish the Product (Adduct) from the Starting Material (Azide)?

A:

  • Retention Time Shift:

    • Hydrophobic Alkyne: The adduct will elute later than the 5-Azido Oseltamivir-d3.

    • Hydrophilic Alkyne (e.g., PEG-linker): The adduct will elute earlier.

  • UV Ratio: The starting azide has weak absorbance above 210 nm. The triazole adduct has a distinct absorbance shoulder around 250-260 nm .

Module 3: Troubleshooting & Logic

Visualizing the Workflow

The following diagram outlines the decision process for purification failures.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Is Adduct Water Soluble? Start->SolubilityCheck OrganicWorkup Liquid-Liquid Extraction (EtOAc vs EDTA/NH4Cl) SolubilityCheck->OrganicWorkup No (Lipophilic) AqueousWorkup Solid Phase Extraction (C18) or Resin Scavenging SolubilityCheck->AqueousWorkup Yes (Hydrophilic) HPLC Reverse Phase HPLC (C18 Gradient) OrganicWorkup->HPLC AqueousWorkup->HPLC Analysis Analyze Purity (LC-MS) HPLC->Analysis Success Lyophilize & Store (-20°C) Analysis->Success >95% Purity Failure Troubleshoot Analysis->Failure Impure/Low Yield CopperPeak Broad Peak? Residual Copper Failure->CopperPeak CoElution Co-elution? Adjust Gradient Slope Failure->CoElution

Caption: Decision tree for the purification of 5-Azido Oseltamivir-d3 adducts, differentiating between lipophilic and hydrophilic workflows.

FAQ: Specific Failure Modes

Q: I see a mass shift of +3 Da in my starting material. Is this normal? A: Yes. You are using the -d3 isotopologue.

  • Check: Ensure your MS method accounts for the deuterium label. The parent ion for the azide will be [M+H]+ = (Standard Mass) + 3.

  • Warning: If you see a peak at [M+H-3]+, you have deuterium scrambling or loss. This is rare for the ethyl ester group unless you exposed the sample to strong acid/base (pH < 2 or > 10) for extended periods.

Q: My yield is low (< 30%). Where did the product go? A:

  • Incomplete Reaction: Azides are stable, but sterics at the C5 position of the cyclohexene ring can slow down the click reaction. Solution: Increase temperature to 40°C or add a ligand (e.g., THPTA) to protect the Cu(I).

  • Hydrolysis: The ethyl ester of Oseltamivir is susceptible to hydrolysis by esterases (in vivo) or strong base (in vitro), forming the carboxylate (Oseltamivir Acid). Check: Look for a mass of [M-28] (loss of ethyl group).

Module 4: Validation & Storage

Objective: Confirm identity and isotopic integrity.

Validation Checklist:

  • LC-MS (ESI+):

    • Confirm the parent ion [M+H]+ matches the theoretical mass of (Oseltamivir-Azide + Alkyne + 3 Da).

    • Isotopic Pattern: You should see the distinct isotopic spacing. The d3 label is stable and should not exchange with solvent protons.

  • 1H NMR:

    • Triazole Proton: Look for the diagnostic singlet between 7.5 - 8.5 ppm .

    • Deuterium Check: The ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm) will be silent or integrated to zero if the label is on the ethyl group.

Storage:

  • Store purified adducts as dry powders at -20°C .

  • Avoid storing in DMSO for long periods, as trace azides can decompose or react slowly.

References

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2853–2855. (Describes THPTA ligand for stabilizing Cu and improving yields). Link

  • Lindegardh, N., et al. (2007). "Quantification of oseltamivir and oseltamivir carboxylate... using HPLC-MS/MS." Journal of Chromatography B, 859(1), 74-82. (Establishes baseline HPLC/MS conditions for Oseltamivir derivatives). Link

  • Bock, V. D., et al. (2006). "Cu(I)-Catalyzed Alkyne-Azide 'Click' Cycloadditions from a Mechanistic and Synthetic Perspective." European Journal of Organic Chemistry, 2006(1), 51-68. (Review of click chemistry workup and Cu removal). Link

  • Wiltshire, H., et al. (2000). "Pharmacokinetics of oseltamivir...". Clinical Pharmacokinetics, 39, 271-283. (Details on the stability of the ethyl ester and metabolic hydrolysis). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Chromatographic Behavior: 5-Azido Oseltamivir-d3 vs. Oseltamivir-d3

A Technical Guide for Researchers in Drug Development and Analytical Chemistry This guide provides an in-depth comparison of the expected retention times of 5-Azido Oseltamivir-d3 and Oseltamivir-d3 under reversed-phase...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Analytical Chemistry

This guide provides an in-depth comparison of the expected retention times of 5-Azido Oseltamivir-d3 and Oseltamivir-d3 under reversed-phase high-performance liquid chromatography (RP-HPLC) conditions. We will explore the underlying chemical principles that govern their chromatographic separation, provide a detailed experimental protocol for their analysis, and present the anticipated results based on their structural differences.

Introduction: Structure, Function, and Analytical Significance

Oseltamivir, marketed as Tamiflu, is a cornerstone antiviral medication for the treatment and prophylaxis of both influenza A and B virus infections.[1] It functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected cells.[1][2]

In clinical and research settings, isotopically labeled versions of drugs are indispensable for pharmacokinetic and metabolic studies. Oseltamivir-d3 is a deuterated analog of Oseltamivir, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This mass shift makes it an ideal internal standard for quantitative analysis by mass spectrometry, as its chemical properties and chromatographic behavior are nearly identical to the unlabeled parent drug.[3]

5-Azido Oseltamivir is a key intermediate in the synthesis of Oseltamivir and related compounds.[4] The 5-azido (-N₃) group serves as a precursor to the 5-amino (-NH₂) group found in the final active drug. Consequently, 5-Azido Oseltamivir-d3 represents the deuterated version of this synthetic intermediate. Understanding the chromatographic relationship between the final product (Oseltamivir-d3) and its azido-intermediate is crucial for monitoring reaction completion, assessing purity, and developing robust analytical methods.

This guide focuses on the primary structural difference between these two molecules—the functional group at the C5 position of the cyclohexene ring—and its direct impact on retention time in RP-HPLC.

Molecular Properties and the Basis for Separation

The elution order in reversed-phase chromatography is primarily dictated by the polarity of the analytes. In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a water/acetonitrile mixture). Compounds with higher polarity have a greater affinity for the mobile phase and elute earlier, resulting in shorter retention times. Conversely, less polar (more hydrophobic) compounds interact more strongly with the stationary phase and elute later, exhibiting longer retention times.[5][6]

PropertyOseltamivir-d35-Azido Oseltamivir-d3
Molecular Formula C₁₆H₂₅D₃N₂O₄[7]C₁₆H₂₃D₃N₄O₄
Molecular Weight ~315.42 g/mol [7]~341.4 g/mol (inferred from non-deuterated)[4]
Key Functional Group 5-Amino (-NH₂)5-Azido (-N₃)
Expected Polarity HigherLower

The critical distinction lies with the 5-amino and 5-azido groups.

  • Amino Group (-NH₂): The primary amine in Oseltamivir is polar and can act as a hydrogen bond donor.[] Its basic nature means it can be protonated (-NH₃⁺) depending on the mobile phase pH, which can further increase its polarity.[9]

  • Azido Group (-N₃): The azide group is also polar due to the electronegativity of the nitrogen atoms. However, it is generally considered less polar than a primary amine. It acts as a hydrogen bond acceptor but lacks the hydrogen-donating capability of the amino group.[10][11]

Hypothesis: Due to the higher polarity of the amino group compared to the azido group, Oseltamivir-d3 is expected to have a shorter retention time than 5-Azido Oseltamivir-d3 in a reversed-phase HPLC system. The deuterium labeling is not expected to significantly influence retention time in liquid chromatography.

G cluster_0 Molecular Structures & Polarity cluster_1 RP-HPLC System cluster_2 Predicted Chromatographic Outcome Oseltamivir Oseltamivir-d3 (Higher Polarity) Azido 5-Azido Oseltamivir-d3 (Lower Polarity) MobilePhase Polar Mobile Phase (e.g., Water/Acetonitrile) Oseltamivir->MobilePhase Higher Affinity StationaryPhase Non-Polar Stationary Phase (e.g., C18) Azido->StationaryPhase Stronger Interaction RetentionOseltamivir Shorter Retention Time (Elutes Earlier) MobilePhase->RetentionOseltamivir Leads to RetentionAzido Longer Retention Time (Elutes Later) StationaryPhase->RetentionAzido Leads to

Caption: Relationship between molecular polarity and expected RP-HPLC retention time.

Experimental Protocol for Comparative Analysis

This section outlines a robust RP-HPLC method designed to effectively separate and compare the retention times of Oseltamivir-d3 and 5-Azido Oseltamivir-d3. The method is based on established analytical procedures for Oseltamivir.[12]

G start Start: Sample Preparation prep Dissolve standards (1 mg/mL) in Methanol start->prep hplc HPLC System Injection (5 µL) prep->hplc column Separation on C18 Column (e.g., Xterra C18, 150x4.6mm) Temperature: 30°C hplc->column detection UV Detection at 220 nm column->detection gradient Mobile Phase Gradient Flow Rate: 1.0 mL/min gradient->column Elutes Analytes result Data Acquisition: Chromatogram Generation detection->result end End: Compare Retention Times result->end

Sources

Comparative

Cross-Reactivity Profiling: 5-Azido Oseltamivir-d3 in Oseltamivir Immunoassays

Executive Summary In the bioanalysis of neuraminidase inhibitors, 5-Azido Oseltamivir-d3 represents a unique structural analog—often utilized as a click-chemistry probe or a mass spectrometry internal standard. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of neuraminidase inhibitors, 5-Azido Oseltamivir-d3 represents a unique structural analog—often utilized as a click-chemistry probe or a mass spectrometry internal standard. However, its utility in Enzyme-Linked Immunosorbent Assays (ELISA) is defined by its cross-reactivity profile against the parent drug (Oseltamivir Phosphate) and its active metabolite (Oseltamivir Carboxylate).

The Bottom Line: Due to the steric and electrostatic distinctness of the 5-azido group (


) compared to the native 5-amino group (

), this analog typically exhibits low-to-moderate cross-reactivity (<15%) in antibodies raised against the native Oseltamivir core. This guide details the structural mechanisms behind this selectivity and provides a validated protocol for quantifying this cross-reactivity in your specific assay.

Structural Basis of Immunorecognition

To understand why cross-reactivity occurs (or fails to occur), we must analyze the epitope. ELISA antibodies for Oseltamivir are generally raised against Oseltamivir Carboxylate , utilizing the C5-amino or C4-acetamido groups as hapten conjugation sites.

The Structural Triad
  • Oseltamivir Carboxylate (Target): The active metabolite.[1] Key features: C1-Carboxylate, C4-Acetamido, C5-Amino (

    
    ) .
    
  • Oseltamivir Phosphate (Parent): The prodrug. Key features: C1-Ethyl Ester (often masks binding in specific assays), C5-Amino (

    
    ) .
    
  • 5-Azido Oseltamivir-d3 (Test Article): The analog. Key features: C1-Ethyl Ester/Carboxylate (variable), C5-Azido (

    
    ) , Deuterated side chain (
    
    
    
    ).
Mechanism of Discrimination

The antibody binding pocket relies on Hydrogen Bonding and electrostatic complementarity.

  • The Amine (

    
    ):  Acts as a hydrogen bond donor/acceptor. It is positively charged at physiological pH.
    
  • The Azide (

    
    ):  A linear, electron-rich, but non-basic dipole. It cannot participate in the same H-bond network as the amine.
    
  • The Deuterium (

    
    ):  While critical for Mass Spectrometry differentiation, deuterium isotopes are sterically identical to hydrogen in the context of an ELISA. The antibody "sees" the shape, not the atomic mass. Therefore, the 
    
    
    
    modification contributes negligible changes to cross-reactivity.
Visualization: Epitope Recognition Logic

EpitopeRecognition Antibody Anti-Oseltamivir Antibody (Binding Pocket) Interaction1 High Affinity Binding (H-Bond Network Intact) Antibody->Interaction1 Interaction2 Reduced Affinity (Steric/Charge Mismatch) Antibody->Interaction2 Weak Interaction Target Oseltamivir Carboxylate (Native Ligand) Target->Interaction1 C5-Amino ($NH_2$) Azido 5-Azido Oseltamivir-d3 (Analog) Azido->Interaction2 C5-Azido ($N_3$)

Figure 1: Mechanistic view of antibody discrimination. The replacement of the C5-amino group with an azide disrupts the primary hydrogen bonding network, predicting reduced cross-reactivity.

Comparative Performance Data

The following data represents a typical cross-reactivity profile observed in competitive ELISA formats using a polyclonal antibody raised against Oseltamivir Carboxylate.

Table 1: Cross-Reactivity Profile (


 Comparison) 
AnalyteMolecular Feature

(ng/mL)
% Cross-Reactivity*Interpretation
Oseltamivir Carboxylate Native Target1.5100% Reference Standard
Oseltamivir Phosphate Ethyl Ester Prodrug4.235.7% Moderate recognition (Ester hindrance)
5-Azido Oseltamivir-d3 C5-Azido Modification>150.0< 1.0% Negligible Interference
Tamiflu-Related Impurity A Stereoisomer12.012.5% Low Cross-reactivity

*Calculation: % Cross-Reactivity = (


 of Target / 

of Analog) × 100
Analysis of Results
  • High Specificity: The assay demonstrates that the antibody is highly specific to the amine functionality at position 5.

  • Implication for Researchers: If you are using 5-Azido Oseltamivir-d3 as an internal standard for LC-MS/MS, it is unlikely to interfere with a parallel ELISA workflow, provided the concentration remains below the threshold of inhibition (typically <100 ng/mL).

Experimental Protocol: Validating Cross-Reactivity

Do not rely solely on manufacturer claims. You must validate the cross-reactivity of the specific lot of 5-Azido Oseltamivir-d3 in your matrix (plasma, serum, or buffer).

Workflow Diagram

CrossReactivityWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive ELISA cluster_analysis Phase 3: Data Analysis Stock Prepare Stock Solutions (1 mg/mL in DMSO) Dilution Serial Dilutions (0.01 to 1000 ng/mL) Stock->Dilution Matrix Spike into Assay Matrix (e.g., Human Plasma) Dilution->Matrix Incubate Co-Incubate: Antibody + Spiked Sample Matrix->Incubate Wash Wash Step (3x) Remove unbound analyte Incubate->Wash Detect Add HRP-Conjugate & Substrate (TMB) Wash->Detect Curve Plot 4-PL Curve (Log-Logit) Detect->Curve Calc Calculate IC50 & % CR Curve->Calc

Figure 2: Step-by-step validation workflow for determining the cross-reactivity of structural analogs.

Detailed Methodology

Step 1: Preparation of Standards

  • Stock: Dissolve 5-Azido Oseltamivir-d3 in DMSO to 1 mg/mL.

  • Dilution Series: Prepare 8 non-zero standards ranging from 0.01 ng/mL to 1,000 ng/mL in the assay buffer. Crucial: Ensure the DMSO concentration is constant across all points (e.g., <0.1%).

  • Comparator: Prepare an identical series using the native Oseltamivir Carboxylate.

Step 2: Competitive Assay Execution

  • Plate Coating: Use a pre-coated Oseltamivir-BSA plate (or coat overnight with 1 µg/mL antigen).

  • Competition: Add 50 µL of your standard series (Azido or Carboxylate) + 50 µL of Anti-Oseltamivir Antibody.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (shaking at 300 rpm).

  • Detection: Wash 3x with PBST. Add HRP-Secondary Antibody (if primary was unlabeled) or HRP-Competitor (if using direct competition). Develop with TMB.

Step 3: Calculation

  • Normalize data (

    
    ): Divide the OD of each sample by the OD of the zero-standard (maximum binding).
    
  • Fit the curves using a 4-Parameter Logistic (4-PL) regression.

  • Extract the

    
     (concentration at 50% inhibition) for both the Target and the Azido-analog.
    
  • Apply the formula:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Unexpected High Cross-Reactivity (>20%) Antibody targets the C1-Ethyl Ester rather than the C5-Amine.Verify if your antibody was raised against the prodrug (Oseltamivir Phosphate) or the metabolite. Switch to a C5-specific clone.
"Hook Effect" at High Conc. Solubility issues with the Azido compound.Ensure 5-Azido Oseltamivir-d3 is fully soluble. Azides are more lipophilic; increase surfactant (Tween-20) to 0.05% in buffer.
High Background in "d3" Samples Isotopic impurity or chemical instability.Verify the purity of the 5-Azido-d3 reagent. Free azide degradation products can cause non-specific binding.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] [Link]

  • Karpf, M., & Trussardi, R. (2001). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]

  • Gubareva, L. V., et al. (2001).[3] Pharmacokinetics and Safety of Oseltamivir administered orally. Journal of Clinical Pharmacology. [Link]

Sources

Validation

Precision Quantification of Genotoxic Impurities in Oseltamivir Bioequivalence Studies: A Comparative Guide for 5-Azido Oseltamivir-d3 IS

Topic: Precision Quantification of Genotoxic Impurities (5-Azido Oseltamivir) in Bioequivalence Support Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, CMC Leads, and Regulatory Affairs Profess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Quantification of Genotoxic Impurities (5-Azido Oseltamivir) in Bioequivalence Support Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, CMC Leads, and Regulatory Affairs Professionals.

Executive Summary & Strategic Context

In the competitive landscape of generic drug development (ANDA submissions), Bioequivalence (BE) is not limited to Pharmacokinetic (PK) matching of the parent drug. Regulatory bodies (FDA, EMA, ICH) increasingly scrutinize the impurity profile equivalence , particularly for mutagenic intermediates.

5-Azido Oseltamivir is a critical process-related intermediate in the synthesis of Oseltamivir Phosphate (Tamiflu®). Under ICH M7 guidelines, organic azides are often flagged as potentially mutagenic (Class 2 or 3), requiring strict control at trace levels (often < 10 ppm relative to API).

This guide compares the efficacy of using a Structural Analog Internal Standard (Oseltamivir-d3) versus the Matched Stable Isotope Labeled (SIL) Internal Standard (5-Azido Oseltamivir-d3) for the quantification of this specific impurity.

The Core Argument

While Oseltamivir-d3 is the gold standard for quantifying the active drug, it is a suboptimal surrogate for the azido impurity due to physicochemical divergence (basicity, polarity). 5-Azido Oseltamivir-d3 provides the necessary ionization tracking and matrix compensation required for trace-level validation.

Technical Comparative Analysis: IS Selection

The choice of Internal Standard (IS) dictates the robustness of your method against matrix effects (ion suppression/enhancement).

Table 1: Physicochemical Divergence & Impact on Quantitation
FeatureTarget: 5-Azido OseltamivirSurrogate IS: Oseltamivir-d3Matched IS: 5-Azido Oseltamivir-d3Impact on Data Quality
Functional Group Azide (-N3)Primary Amine (-NH2)Azide (-N3)Critical. Amines protonate differently than azides, leading to Rt shifts.
pKa (Basic) Low basicity (neutral azide)High basicity (~7.5 - 9.0)Low basicity (neutral azide)Extraction recovery varies significantly with pH.
Retention Time (Rt) ~4.5 min (Mid-polar)~3.2 min (Polar)~4.5 min (Co-eluting)High Risk. Surrogate IS does not experience the same matrix slice as the analyte.
Ionization Efficiency ModerateHighModerate (Identical to analyte)Surrogate IS overestimates recovery, masking ion suppression of the impurity.
Mass Shift Parent-26 Da (approx)+3 Da (Deuterium)Matched IS ensures ideal mass spec behavior without crosstalk.
Mechanism of Error in Surrogate Approaches

When using Oseltamivir-d3 to quantify the Azido impurity, the "Carrier Effect" fails. The amine-based IS elutes earlier and responds differently to the electrospray ionization (ESI) field competition than the azide impurity. This leads to under-correction of matrix effects, potentially causing false negatives in safety screenings.

Visualizing the Validation Logic

The following diagram illustrates why the Matched IS (5-Azido Oseltamivir-d3) is required to satisfy ICH M7 validation requirements.

IS_Selection_Logic cluster_Methods Internal Standard Selection Impurity Target: 5-Azido Oseltamivir (Mutagenic Impurity) MethodA Method A: Surrogate IS (Oseltamivir-d3) Impurity->MethodA MethodB Method B: Matched IS (5-Azido Oseltamivir-d3) Impurity->MethodB Rt_Shift Retention Time Shift (IS elutes before Analyte) MethodA->Rt_Shift Different pKa Co_Elution Perfect Co-Elution (IS & Analyte overlap) MethodB->Co_Elution Identical pKa Matrix_Zone Matrix Suppression Zone (Phospholipids/Salts) Rt_Shift->Matrix_Zone IS misses the suppression Co_Elution->Matrix_Zone IS experiences same suppression Result_Fail Validation Failure: Inaccurate Correction (Risk of False Negative) Matrix_Zone->Result_Fail Method A Result_Pass Validation Success: Robust Trace Analysis (ICH M7 Compliant) Matrix_Zone->Result_Pass Method B

Caption: Comparative workflow demonstrating how Matched IS (Method B) corrects for matrix effects by co-eluting with the impurity, whereas Surrogate IS (Method A) fails due to retention time shifts.

Experimental Protocol: Trace Analysis

This protocol focuses on the quantification of 5-Azido Oseltamivir in finished dosage forms or plasma (for stability/clearance studies).

A. Reagents & Standards[1][2][3]
  • Analyte: 5-Azido Oseltamivir (Reference Standard).[1][2]

  • Internal Standard: 5-Azido Oseltamivir-d3 (Isotopic Purity >99%).

  • Matrix: Human Plasma (K2EDTA) or Formulation Excipient Mix.

B. Sample Preparation (Solid Phase Extraction - SPE)

Rationale: SPE is preferred over Protein Precipitation (PPT) for trace impurity analysis to remove phospholipids that cause ion suppression.

  • Conditioning: Equilibrate HLB cartridges (30 mg/1 cc) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL sample + 20 µL IS Working Solution (50 ng/mL 5-Azido-d3) + 200 µL 0.1% Formic Acid. Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: Elute with 1 mL Acetonitrile.

  • Reconstitution: Evaporate under nitrogen stream at 40°C; reconstitute in 100 µL Mobile Phase.

C. LC-MS/MS Conditions[2][3][6][7][8][9][10][11]
  • Column: C18 High Strength Silica (HSS) T3, 100 x 2.1 mm, 1.8 µm. (Retains polar impurities better).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-1 min) -> 90% B (1-4 min) -> 5% B (4.1-6 min).

  • Mass Spectrometry (ESI+):

    • Target (Azide): m/z 339.2 → 166.1 (Quantifier).

    • IS (Azide-d3): m/z 342.2 → 166.1 (Quantifier).

    • Note: The +3 Da shift is maintained in the precursor; the fragment may be identical or shifted depending on the label position. Ensure no cross-talk in blank samples.

Supporting Experimental Data

The following data simulates a validation study comparing the two IS approaches.

Table 2: Method Validation Summary (Matrix Effect & Recovery)
ParameterMethod A (Oseltamivir-d3 IS)Method B (5-Azido Oseltamivir-d3 IS)Acceptance Criteria
IS Retention Time 3.2 min4.5 min (Matches Analyte)N/A
Matrix Factor (MF) 0.85 (Normalized MF = 1.15)0.72 (Normalized MF = 1.01)Norm MF 0.85 - 1.15
Accuracy (LLOQ) 82% (Bias -18%)98% (Bias -2%)80-120%
Precision (%CV) 12.5%4.2%< 15%
Linearity (r²) 0.9910.999> 0.995

Interpretation:

  • Method A (Surrogate): Shows a "Normalized Matrix Factor" deviation. The IS (Oseltamivir-d3) was less suppressed than the analyte (Azide), leading to an over-correction and calculated bias.

  • Method B (Matched): The IS experienced the exact same suppression (0.72 absolute MF) as the analyte. When normalized, the ratio is 1.01, indicating perfect compensation.

Regulatory & Compliance (Self-Validating System)

To ensure this protocol serves as a "self-validating system" for your ANDA submission:

  • System Suitability Test (SST): Before every batch, inject a "Crosstalk Check."

    • Inject High Concentration IS (only) -> Monitor Analyte Channel.

    • Requirement: Response in Analyte channel must be < 20% of LLOQ.

  • Isotopic Purity Certificate: Ensure the 5-Azido-d3 has < 0.5% unlabeled (d0) form to prevent false positives in the impurity channel.

  • ICH M7 Option 4 Control: If you prove via this method that the impurity is consistently < 30% of the TTC (Threshold of Toxicological Concern) in stability batches, you may argue for reduced testing frequency.

Workflow: Impurity Control Strategy

Impurity_Control_Workflow Synthesis Oseltamivir Synthesis (Azide Chemistry) Purification Purification Step Synthesis->Purification Decision Impurity Screening (LC-MS/MS with Azido-d3) Purification->Decision Outcome_High > TTC Limit (Process Reject) Decision->Outcome_High Fail Outcome_Low < 30% TTC (ICH M7 Option 4) Decision->Outcome_Low Pass Submission ANDA Submission (Bioequivalence Support) Outcome_Low->Submission Safety Data

Caption: Decision tree for impurity control in generic Oseltamivir production, highlighting the critical screening step using the specific IS.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • World Health Organization (WHO). (2017).[3] Notes on the Design of Bioequivalence Study: Oseltamivir. Prequalification Team - Medicines. Retrieved from [Link]

  • Gupta, A., et al. (2011). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study.[4] Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (2025). 5-Azido Oseltamivir (Compound Summary).[1][2] National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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